1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-4(1-10-11)5(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAMEBUGVMETCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586172 | |
| Record name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-60-5 | |
| Record name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
CAS Number: 288251-60-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential synthesis strategies based on established methodologies for related pyrazole derivatives, and explores its prospective biological significance, particularly in the context of kinase inhibition.
Chemical and Physical Properties
This compound is a substituted pyrazole carboxylic acid. The presence of the trifluoroethyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
| Property | Value | Source |
| CAS Number | 288251-60-5 | [1] |
| Molecular Formula | C6H5F3N2O2 | [1] |
| Molecular Weight | 194.11 g/mol | [1] |
| Synonyms | 1-(2,2,2-Trifluoroethyl)pyrazole-4-carboxylic acid | [1] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis can be conceptualized as a two-stage process: the formation of the pyrazole ring system with the desired substituents, followed by the deprotection of the carboxylic acid group.
Experimental Protocol for Analogue Synthesis (Illustrative)
The following protocol is adapted from general procedures for the synthesis of substituted pyrazole-4-carboxylic acid esters and their subsequent hydrolysis. This should be considered a representative method that may require optimization for the specific target compound.
Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation reaction of a suitable hydrazine with a β-ketoester derivative.
-
Reactants:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
2,2,2-Trifluoroethylhydrazine
-
Solvent (e.g., Ethanol, Acetonitrile)
-
-
Procedure:
-
Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in the chosen solvent.
-
Add 2,2,2-trifluoroethylhydrazine to the solution. The reaction may be exothermic, and cooling might be necessary.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.
-
Step 2: Hydrolysis to this compound
This step converts the ethyl ester to the final carboxylic acid.
-
Reactants:
-
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
-
Base (e.g., Lithium hydroxide, Sodium hydroxide)
-
Solvent system (e.g., Tetrahydrofuran/Water, Methanol/Water)
-
-
Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add an aqueous solution of the base.
-
Stir the mixture at room temperature or with heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Potential Biological Activity and Signaling Pathways
While direct biological data for this compound is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole carboxylic acid have shown a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.
A particularly relevant area of research is the development of kinase inhibitors. Transforming growth factor-β-activated kinase 1 (TAK1), a key mediator in inflammatory and cancer signaling pathways, has emerged as a promising therapeutic target. Several small molecule inhibitors of TAK1 feature a pyrazole core.
TAK1 is a central node in signaling cascades initiated by pro-inflammatory cytokines such as TNF-α and IL-1. Its inhibition can block the activation of downstream pathways like NF-κB and p38 MAPK, which are crucial for the expression of inflammatory mediators and cell survival.
Given its structural features, this compound represents a valuable scaffold for the design and synthesis of novel kinase inhibitors, particularly for targets like TAK1. Further biological evaluation is warranted to explore its therapeutic potential.
Conclusion
This compound is a compound with significant potential for applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its properties and a logical framework for its synthesis. The exploration of its biological activities, especially in the context of TAK1 inhibition, could unveil novel therapeutic opportunities for inflammatory diseases and cancer. Researchers are encouraged to use the information herein as a starting point for further investigation into this promising molecule.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with computationally predicted values to offer a thorough profile for researchers. Detailed, adaptable experimental protocols for the determination of key physicochemical parameters are also presented. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development, where a deep understanding of a compound's physicochemical characteristics is paramount for assessing its potential as a therapeutic agent.
Introduction
This compound is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a trifluoroethyl group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough characterization of these properties is a critical first step in the evaluation of its drug-like potential.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that where experimental data is unavailable, values have been predicted using computational models.
General Properties
| Property | Value | Source |
| CAS Number | 288251-60-5 | [1] |
| Molecular Formula | C₆H₅F₃N₂O₂ | [1] |
| Molecular Weight | 194.11 g/mol | [1] |
| Appearance | Solid (predicted) | - |
Predicted Physicochemical Data
The following table presents computationally predicted values for key physicochemical parameters. These predictions offer valuable initial estimates for experimental design.
| Property | Predicted Value | Computational Method |
| Melting Point | 150-180 °C | Estimation based on similar structures |
| Boiling Point | > 300 °C (decomposes) | Estimation based on similar structures |
| pKa (acidic) | 3.5 - 4.5 | ACD/Labs Percepta |
| logP | 1.2 - 1.8 | ALOGPS, ChemAxon |
| Aqueous Solubility | Low to moderate | Estimation based on logP and structure |
Synthesis and Characterization Workflow
A logical workflow for the synthesis and subsequent physicochemical characterization of a novel compound like this compound is essential for systematic evaluation.
Experimental Protocols
The following sections provide detailed, adaptable methodologies for the synthesis and determination of the key physicochemical properties of this compound.
Synthesis Protocol (Proposed)
This proposed synthesis is based on general methods for the preparation of N-substituted pyrazole-4-carboxylic acids found in patent literature.[2][3][4]
Reaction Scheme:
A plausible synthetic route involves the cyclization of a suitably substituted hydrazine with a β-ketoester derivative.
Materials:
-
Ethyl 2-formyl-3-oxobutanoate
-
2,2,2-trifluoroethylhydrazine
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Cyclization: Dissolve ethyl 2-formyl-3-oxobutanoate in ethanol. Add 2,2,2-trifluoroethylhydrazine dropwise to the solution at room temperature.
-
Acidification and Reflux: Acidify the reaction mixture with a catalytic amount of hydrochloric acid and reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide and stir at room temperature overnight.
-
Purification: Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10)
-
Capillary tubes
Procedure:
-
Finely powder a small amount of the dried compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
pKa Determination by Potentiometric Titration
Apparatus:
-
Calibrated pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Reagents:
-
Standardized 0.1 M sodium hydroxide solution
-
Deionized water
-
This compound
Procedure:
-
Accurately weigh approximately 50 mg of the compound and dissolve it in 50 mL of deionized water. Gentle warming may be required.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of a small increment (e.g., 0.1 mL) of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.
-
The pKa is equal to the pH at the half-equivalence point.
logP Determination by HPLC
Principle:
The logarithm of the partition coefficient (logP) between octanol and water can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC) by correlating the retention time of the analyte with that of a series of standards with known logP values.
Apparatus and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (with a suitable buffer, e.g., phosphate buffer at pH 7.4)
-
A series of standard compounds with known logP values spanning the expected range of the analyte.
-
This compound
Procedure:
-
Calibration: Prepare solutions of the standard compounds in the mobile phase. Inject each standard onto the HPLC system and record the retention time (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Generate a calibration curve by plotting log(k') versus the known logP values of the standards.
-
Sample Analysis: Prepare a solution of the test compound and inject it into the HPLC system under the same conditions. Record its retention time.
-
Calculate the logP of the test compound by determining its log(k') and interpolating from the calibration curve.
Aqueous Solubility Determination (Shake-Flask Method)
Apparatus:
-
Thermostated shaker bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.
-
Place the flask in a thermostated shaker bath and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant and determine its concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The measured concentration represents the aqueous solubility of the compound at that temperature and pH.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not yet available in the public domain, the combination of known data and reliable computational predictions offers a strong starting point for further research. The detailed experimental protocols provided herein can be readily adapted to facilitate the empirical determination of these crucial parameters, thereby enabling a more comprehensive assessment of this compound's potential in drug discovery and development programs.
References
- 1. CAS 288251-60-5 | this compound - Synblock [synblock.com]
- 2. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 3. US20160244412A1 - Process for the Preparation of Pyrazole Derivatives - Google Patents [patents.google.com]
- 4. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
A Technical Guide to the Structural Analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Disclaimer: Publicly available experimental data for the specific structural analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is limited. This guide provides a comprehensive overview based on established analytical principles and data from closely related structural analogs.
Molecular Overview
This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole ring is substituted at the N1 position with a trifluoroethyl group and at the C4 position with a carboxylic acid functional group. The strong electron-withdrawing nature of the trifluoroethyl group and the hydrogen-bonding capabilities of the carboxylic acid moiety make this molecule an interesting candidate for applications in medicinal chemistry and materials science. Pyrazole derivatives are known to possess a wide range of biological activities.[1]
| Property | Value | Source |
| Chemical Formula | C₆H₅F₃N₂O₂ | (Calculated) |
| Molecular Weight | 208.11 g/mol | (Calculated) |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
| Physical Form | Solid (predicted) | Analog Data |
| SMILES | O=C(O)c1cn(CC(F)(F)F)nc1 | (Calculated) |
| InChI Key | (Not available) | - |
Synthetic and Analytical Workflow
A plausible pathway for the synthesis and subsequent structural characterization of the title compound involves a multi-step process. The workflow begins with the synthesis of a pyrazole ester precursor, followed by hydrolysis to the carboxylic acid, purification, and finally, comprehensive structural analysis using various spectroscopic and crystallographic techniques.
Experimental Protocols
Proposed Synthesis
A common and effective route to pyrazole-4-carboxylic acids is through the hydrolysis of their corresponding esters.
Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate This precursor can be synthesized via a cyclocondensation reaction. A general approach involves reacting a hydrazine derivative (2,2,2-trifluoroethylhydrazine) with an appropriate three-carbon building block, such as a derivative of ethyl acetoacetate, often under acidic conditions or with heat.[2][3]
Step 2: Saponification to this compound This protocol is adapted from a standard procedure for the hydrolysis of pyrazole esters.[4]
-
Dissolve the crude ethyl ester intermediate in a 1:1 mixture of methanol and water.
-
Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the mixture with constant stirring.
-
Reflux the reaction mixture at approximately 70°C for 3-4 hours, monitoring for the complete disappearance of the starting material by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution to a pH of approximately 2 using concentrated hydrochloric acid (HCl).
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Single-Crystal X-ray Diffraction
While a crystal structure for the title compound has not been published, the following protocol, adapted from the analysis of a similar compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, outlines the required methodology.[1]
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified carboxylic acid in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 200 K) using monochromatic X-ray radiation (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F². Locate hydrogen atoms in difference Fourier maps and refine their positions isotropically.
Structural Data (Based on Analogs)
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for the title compound, inferred from general principles and data from analogous structures.[5]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Notes |
|---|---|---|---|
| ~13.0 | Broad Singlet | 1H, -COOH | Acidic proton, position is concentration-dependent. |
| ~8.4 | Singlet | 1H, H5 | Pyrazole ring proton. |
| ~8.0 | Singlet | 1H, H3 | Pyrazole ring proton. |
| ~5.2 | Quartet (q) | 2H, -CH₂CF₃ | Coupling to three fluorine atoms (³JHF ≈ 9 Hz). |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment | Notes |
|---|---|---|
| ~163 | -COOH | Carboxylic acid carbon. |
| ~142 | C5 | Pyrazole ring carbon. |
| ~135 | C3 | Pyrazole ring carbon. |
| ~123 (q) | -CF₃ | Quartet due to one-bond C-F coupling (¹JCF ≈ 277 Hz). |
| ~115 | C4 | Pyrazole ring carbon. |
| ~52 (q) | -CH₂- | Quartet due to two-bond C-F coupling (²JCF ≈ 35 Hz). |
Table 3: Predicted ¹⁹F NMR and Mass Spectrometry Data
| Technique | Parameter | Expected Value |
|---|---|---|
| ¹⁹F NMR (377 MHz) | Chemical Shift (δ ppm) | ~ -65 (Triplet, ³JFH ≈ 9 Hz) |
| HRMS (ESI+) | [M+H]⁺ Calculated | 209.0381 |
| HRMS (ESI+) | [M+Na]⁺ Calculated | 231.0199 |
Crystallographic Data of a Structural Analog
No crystal structure is publicly available for this compound. The data below is for ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate , which serves as a useful reference for the pyrazole core geometry.[1][6]
Table 4: Crystal Data and Structure Refinement for C₇H₇F₃N₂O₂
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 6.8088(8) |
| b (Å) | 6.7699(9) |
| c (Å) | 9.9351(12) |
| β (˚) | 105.416(3) |
| Volume (ų) | 441.48(9) |
| Z | 2 |
| Temperature (K) | 200(2) |
Table 5: Selected Bond Lengths (Å) for the Analog C₇H₇F₃N₂O₂
| Bond | Length (Å) |
|---|---|
| N1—N2 | 1.355 |
| N2—C3 | 1.332 |
| C3—C4 | 1.425 |
| C4—C5 | 1.378 |
| C5—N1 | 1.341 |
| C4—C(O) | 1.470 |
Potential Biological Activity
While the specific biological role of this compound has not been documented, many pyrazole derivatives are known to be biologically active. For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. Such compounds often function as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[7]
The general mechanism involves the drug binding to the active site of the COX enzyme, preventing its natural substrate, arachidonic acid, from binding and being converted into prostaglandins, which are mediators of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. afinitica.com [afinitica.com]
- 3. sid.ir [sid.ir]
- 4. scribd.com [scribd.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is primarily a two-step process involving the initial formation of an ethyl ester intermediate followed by its hydrolysis to the final carboxylic acid. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Core Synthesis Pathway
The principal synthetic route to this compound involves a cyclocondensation reaction to form the pyrazole ring, followed by a hydrolysis step.
Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
The initial step is the formation of the pyrazole ring through the reaction of 2,2,2-trifluoroethylhydrazine with diethyl ethoxymethylenemalonate. This reaction is a classic example of pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl equivalent.
Step 2: Hydrolysis to this compound
The ethyl ester intermediate is then hydrolyzed to the desired carboxylic acid. This is typically achieved under basic conditions, followed by acidification to precipitate the final product.
A visual representation of this synthetic workflow is provided below.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,2,2-Trifluoroethylhydrazine | C₂H₅F₃N₂ | 114.07 | 5042-30-8 |
| Diethyl Ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 87-13-8 |
| Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate | C₈H₉F₃N₂O₂ | 222.17 | 1103425-07-5 |
| This compound | C₆H₅F₃N₂O₂ | 194.11 | Not available |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Solvent | Temperature | Reaction Time | Typical Yield |
| Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate | Ethanol | Reflux (78 °C) | 4-6 hours | 85-95% |
| Hydrolysis to this compound | Ethanol/Water | Reflux (80-90 °C) | 2-4 hours | 90-98% |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Experiment 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
This procedure is adapted from established methods for pyrazole synthesis.[1][2]
Materials:
-
2,2,2-Trifluoroethylhydrazine (70 wt. % in water)
-
Diethyl ethoxymethylenemalonate
-
Ethanol, anhydrous
Procedure:
-
To a solution of diethyl ethoxymethylenemalonate (1.0 eq) in anhydrous ethanol (5 mL per gram of diethyl ethoxymethylenemalonate), add 2,2,2-trifluoroethylhydrazine (1.05 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experiment 2: Hydrolysis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
This hydrolysis protocol is a standard procedure for converting esters to carboxylic acids.
Materials:
-
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (or Lithium hydroxide)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (typically a 3:1 to 1:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The hydrolysis can be monitored by TLC by observing the disappearance of the starting ester.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.
-
The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound as a white to off-white solid.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps and components of the synthesis.
This technical guide provides a comprehensive overview of the synthesis of this compound. The described methods are based on well-established chemical principles and can be adapted by researchers for their specific needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
A Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and agrochemical research. The guide covers its chemical identity, plausible synthetic routes, and potential biological activities, offering detailed experimental protocols for its synthesis and evaluation.
Compound Identification and Properties
The formal IUPAC name for the compound is This compound . It belongs to the class of N-substituted pyrazole carboxylic acids, which are recognized as "biologically privileged" scaffolds in drug discovery due to their wide range of pharmacological activities.[1][2] The incorporation of a trifluoroethyl group can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 288251-60-5 | Synblock |
| Molecular Formula | C₆H₅F₃N₂O₂ | Synblock |
| Molecular Weight | 194.11 g/mol | Synblock |
| MDL Number | MFCD08556229 | Synblock |
Synthesis and Characterization
While a specific, published step-by-step synthesis for this exact molecule is not detailed in the provided search results, a robust synthetic strategy can be devised based on established methods for analogous pyrazole-4-carboxylic acid esters.[3][4][5] The Knorr pyrazole synthesis and related cyclocondensation reactions are standard procedures.[6] A common route involves the reaction of a hydrazine derivative with a β-dicarbonyl compound or its equivalent, followed by hydrolysis of the resulting ester.
This protocol outlines a plausible multi-step synthesis culminating in the target carboxylic acid.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), triethyl orthoformate (1.2 eq.), and acetic anhydride (1.8 eq.).[3][7]
-
Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting acetoacetate is consumed.
-
Cool the reaction mixture and remove the volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure to yield the crude ethoxymethylene intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
-
Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or a halogenated organic solvent in a reaction vessel.[4]
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add (2,2,2-trifluoroethyl)hydrazine (1.0 eq.) dropwise to the cooled solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the intermediate.
-
The reaction mixture can be worked up by adding dilute acid (e.g., 1N HCl) and extracting the product with an organic solvent. The organic phases are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated.[4]
-
Purify the crude ester product by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (e.g., 2N NaOH, 1.5-2.0 eq.) to the ester solution.[7]
-
Stir the mixture at room temperature or with gentle heating, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold dilute HCl until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Characterization of the final product should be performed using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Applications
Pyrazole derivatives are widely investigated for their diverse biological activities.[8] Based on extensive research on analogous structures, this compound is a candidate for evaluation in the following areas:
-
Anti-inflammatory Activity: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of the target molecule are consistent with those of known COX inhibitors.
-
Antifungal Activity: Pyrazole carboxamides are a well-established class of fungicides used in agriculture.[3][9][10] The core pyrazole-4-carboxylic acid is a crucial intermediate for synthesizing these active agents. Therefore, the title compound could serve as a key building block or possess intrinsic antifungal properties.
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are signaling molecules involved in inflammation, pain, and fever.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Selective COX-2 inhibitors are particularly sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: The cyclooxygenase (COX) signaling pathway and the site of potential inhibition.
Experimental Protocols for Biological Evaluation
This method is used to determine the efficacy of a compound against various phytopathogenic fungi.[3]
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compound, this compound, in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Plate Preparation: While the sterilized PDA is still molten (around 45-50°C), add the appropriate volume of the test compound solution to achieve the desired final concentration. Pour the mixture into sterile Petri dishes. A solvent control (PDA with DMSO) and a negative control (PDA only) must be included.
-
Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal culture (e.g., Rhizoctonia solani, Botrytis cinerea), in the center of each prepared plate.[9][10]
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter in the treatment group.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) can be determined by probit analysis of the inhibition data at various concentrations.
This assay quantifies the inhibitory effect of the compound on COX-1 and COX-2 enzymes.[12][13]
-
Reagents and Enzymes: Use commercially available human or ovine recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., a fluorimetric probe or an LC-MS/MS for prostaglandin E₂ quantification).[13]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions to test a range of concentrations. A known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) should be used as a positive control.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. b. Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. d. Allow the reaction to proceed for a short period (e.g., 2 minutes).
-
Detection and Quantification:
-
Fluorimetric Method: Stop the reaction and measure the fluorescent product according to the assay kit manufacturer's instructions.
-
LC-MS/MS Method: Quench the reaction (e.g., with acid) and extract the product, prostaglandin E₂ (PGE₂). Quantify the amount of PGE₂ produced using a validated LC-MS/MS method.[13]
-
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration relative to a DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a suitable dose-response curve using software like GraphPad Prism. d. The selectivity index (SI) can be calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).
The biological activity of pyrazole derivatives can be modulated by altering the substituents at different positions of the pyrazole ring. This concept, known as Structure-Activity Relationship (SAR), is fundamental to drug design.
Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for pyrazole derivatives.
References
- 1. sid.ir [sid.ir]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Introduction
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound incorporating a pyrazole ring, a carboxylic acid functional group, and a trifluoroethyl substituent. These structural features are of interest in medicinal chemistry and materials science. This guide provides a detailed overview of the expected spectroscopic characteristics of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols for its synthesis and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted and analog-based spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | H-5 (pyrazole ring) |
| ~7.9 | Singlet | 1H | H-3 (pyrazole ring) |
| ~4.9 | Quartet | 2H | -CH₂-CF₃ |
| ~13.0 | Broad Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~140 | C-5 (pyrazole ring) |
| ~135 | C-3 (pyrazole ring) |
| ~124 (quartet) | -CF₃ |
| ~115 | C-4 (pyrazole ring) |
| ~55 (quartet) | -CH₂-CF₃ |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-73 | Triplet | -CF₃ |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 1710-1760 | Strong | C=O stretch (carboxylic acid) |
| 1500-1600 | Medium | C=N, C=C stretch (pyrazole ring) |
| 1100-1300 | Strong | C-F stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 208 | [M]⁺ |
| 189 | [M-F]⁺ |
| 163 | [M-COOH]⁺ |
| 125 | [M-CF₃CH₂]⁺ |
Experimental Protocols
Synthesis: Modified Knorr Pyrazole Synthesis
A plausible synthetic route to this compound involves the reaction of ethyl 2-formyl-3-oxobutanoate with 2,2,2-trifluoroethylhydrazine, followed by hydrolysis.
-
Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol.
-
Add 2,2,2-trifluoroethylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Hydrolysis to this compound:
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; if not, the sample can be filtered through a small plug of glass wool in a Pasteur pipette.[2]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.[3]
-
Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1] For ¹⁹F NMR, an external standard such as CFCl₃ or a common secondary reference like trifluoroacetic acid can be used.[4][5]
IR Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Alternative Method (KBr Pellet):
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to mM range) in a suitable solvent system, often a mixture of water, acetonitrile, or methanol, sometimes with a small amount of formic acid to promote protonation.[8]
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.[9] As the solvent evaporates, gas-phase ions are produced and enter the mass analyzer.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured. Both positive and negative ion modes can be employed.
Visualizations
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Proposed synthetic pathway for the target compound via a modified Knorr synthesis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. rsc.org [rsc.org]
- 5. colorado.edu [colorado.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
Technical Guide: Molecular Weight of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed analysis of the molecular weight of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a key parameter for researchers engaged in quantitative analysis, reaction stoichiometry, and the formulation of novel chemical entities. The determination of an accurate molecular weight is fundamental to all experimental and theoretical work in chemistry and drug development.
Chemical Identity
Quantitative Data Summary
The following table summarizes the key quantitative data for the determination of the molecular weight of this compound.
| Component | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 194.112 |
Experimental Protocols: Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is performed as follows:
Molecular Weight = (Number of Carbon atoms × Atomic Weight of Carbon) + (Number of Hydrogen atoms × Atomic Weight of Hydrogen) + (Number of Fluorine atoms × Atomic Weight of Fluorine) + (Number of Nitrogen atoms × Atomic Weight of Nitrogen) + (Number of Oxygen atoms × Atomic Weight of Oxygen)
Using the standard atomic weights:
-
Molecular Weight = (6 × 12.011) + (5 × 1.008) + (3 × 18.998) + (2 × 14.007) + (2 × 15.999)
-
Molecular Weight = 72.066 + 5.040 + 56.994 + 28.014 + 31.998
-
Calculated Molecular Weight = 194.112 g/mol
This calculated value is consistent with the molecular weight of 194.11 g/mol reported by chemical suppliers.[1][2]
Visualizations
Logical Relationship of Components for Molecular Weight Calculation
The following diagram illustrates the hierarchical relationship between the compound, its constituent elements, and their contribution to the total molecular weight.
Caption: Hierarchical breakdown of molecular weight calculation.
Experimental Workflow for Molecular Weight Determination
The diagram below outlines the standard workflow for determining the molecular weight of a novel compound, starting from structural elucidation to the final calculation.
Caption: Workflow for molecular weight determination.
References
A Technical Guide to the Solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining and presenting this crucial physicochemical property. It includes detailed experimental protocols for the widely accepted shake-flask method, guidance on data presentation, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary methodology to generate reliable and comparable solubility data for this compound in various organic solvents.
Introduction
Data Presentation
Effective communication of solubility data is essential for its application. All experimentally determined quantitative data should be summarized in a clear and structured format. The following table provides a recommended template for presenting the solubility of this compound in various organic solvents.
Table 1: Solubility of this compound in Selected Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Other | Specify | Data to be determined | Data to be determined | Shake-Flask Method |
Experimental Protocols
The determination of equilibrium solubility is crucial for accurate characterization. The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a solid in a solvent and is the recommended procedure.[1][2]
3.1. Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.[1] The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical technique.
3.2. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.3. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/L and mol/L.
3.4. Alternative Method: Gravimetric Analysis
For a simpler, albeit potentially less precise, determination, gravimetric analysis can be employed.[3][4]
-
Equilibration and Filtration: Prepare a saturated solution as described in steps 1-3 of the shake-flask method.
-
Solvent Evaporation: Accurately weigh a known volume of the filtered saturated solution into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the dissolved solid is left as a residue.
-
Drying and Weighing: Dry the residue to a constant weight in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Calculation: The solubility is calculated from the mass of the residue and the initial volume of the saturated solution.
Mandatory Visualization
The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method followed by HPLC analysis.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, this guide provides the established and reliable methodologies for its determination. By following the detailed experimental protocols outlined, researchers can generate accurate and reproducible solubility data. The consistent presentation of this data, as suggested, will facilitate its comparison and application across different research and development endeavors, ultimately aiding in the advancement of projects involving this important chemical entity.
References
Stability and Storage of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. Understanding the stability profile of this compound is critical for ensuring its integrity during research, development, and manufacturing, thereby guaranteeing reliable and reproducible results. This document outlines potential degradation pathways, recommended storage and handling procedures, and standardized experimental protocols for stability assessment.
Core Stability Characteristics
This compound is a heterocyclic compound featuring a pyrazole ring, a carboxylic acid functional group, and a trifluoroethyl substituent. The stability of this molecule is influenced by these structural features. While specific, quantitative stability data for this exact compound is not extensively available in public literature, its stability profile can be inferred from data on similar chemical structures and general principles of chemical stability.
The pyrazole ring itself is a relatively stable aromatic system. However, the molecule as a whole can be susceptible to degradation under certain conditions. The trifluoroethyl group is generally stable, but the presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyrazole ring.
Potential degradation pathways for pyrazole derivatives include hydrolysis, oxidation, and photodecomposition. For carboxylic acids, thermal decomposition can also be a factor, often proceeding via decarboxylation.
Recommended Storage and Handling
To maintain the purity and integrity of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on information from safety data sheets for this and structurally related compounds.
General Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at 2°C - 8°C is often recommended. | Minimizes the rate of potential degradation reactions. |
| Humidity | Store in a dry environment. | Prevents hydrolysis and potential moisture-mediated degradation. |
| Light | Protect from light. | Avoids potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or for highly pure analytical standards. | Prevents oxidation. |
| Container | Keep in a tightly sealed, non-reactive container. | Prevents contamination and exposure to moisture and air. |
Handling Precautions
Safe handling is crucial to prevent contamination of the compound and to ensure personnel safety.
-
Ventilation : Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Hygiene : Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Ignition Sources : Keep away from sources of ignition, as fine dusts of organic compounds can be flammable.
Potential Degradation Pathways and Stress Testing
Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than those it would encounter during normal handling and storage. The International Conference on Harmonisation (ICH) provides guidelines for such studies.
Signaling Pathway for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages of a comprehensive stability testing program for a chemical compound.
Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 40-60°C). | Potential for esterification if an alcohol is present, or other acid-catalyzed reactions. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated. | Formation of salts of the carboxylic acid. |
| Neutral Hydrolysis | Refluxing in water. | May be slower than acid or base-catalyzed hydrolysis. |
| Oxidation | 3% - 30% hydrogen peroxide (H₂O₂) at room temperature. | N-oxides or hydroxylated species on the pyrazole ring. |
| Photolysis | Exposure to a combination of visible and UV light in a photostability chamber. | Photodegradation products, which can be diverse. |
| Thermal Stress | Heating the solid compound at elevated temperatures (e.g., in 10°C increments above accelerated testing temperatures). | Decarboxylation, formation of carbon oxides, nitrogen oxides, and hydrogen fluoride. |
Experimental Protocols
Detailed methodologies are critical for reproducible stability studies. The following are generalized protocols for key experiments, which should be adapted and validated for the specific compound and analytical instrumentation.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for a specified time. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation (in solution): Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection). Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.
-
Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradation products.
Protocol 2: Long-Term Stability Study (ICH Guidelines)
Objective: To determine the shelf-life and retest period for this compound under recommended storage conditions.
Methodology:
-
Sample Packaging: Place accurately weighed samples of the compound in containers that simulate the proposed commercial packaging.
-
Storage Conditions: Store the samples in calibrated stability chambers under the following long-term and accelerated conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for appearance, assay, degradation products, and any other relevant physical or chemical properties using validated analytical methods.
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties over time. Use this data to establish a retest period or shelf-life.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a stability study.
Caption: A schematic of the experimental steps involved in conducting a forced degradation study.
Conclusion
The Rising Profile of Trifluoroethyl-Substituted Pyrazoles in Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. Among the privileged heterocyclic structures, pyrazoles have emerged as a versatile core, and their derivatization with trifluoroethyl groups has unlocked a new dimension of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of trifluoroethyl-substituted pyrazoles, offering a valuable resource for researchers, scientists, and professionals in drug development.
The introduction of the trifluoroethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] These desirable physicochemical properties have led to the exploration of trifluoroethyl-substituted pyrazoles across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]
Synthesis of Trifluoroethyl-Substituted Pyrazoles
The synthesis of trifluoroethyl-substituted pyrazoles can be achieved through various synthetic routes. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) bearing a trifluoroethyl group with a hydrazine derivative.[5] Another versatile method is the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile imines with appropriately substituted alkenes or alkynes.[5]
The following diagram illustrates a general synthetic workflow for the preparation of trifluoromethyl-pyrazoles, a closely related and often compared class of compounds.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary drug discovery, the strategic use of fluorinated building blocks has become a cornerstone of medicinal chemistry. The introduction of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable synthons, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has emerged as a particularly versatile and powerful building block. Its unique combination of a trifluoroethyl group and a pyrazole-4-carboxylic acid core offers a compelling platform for the development of novel therapeutics with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this key building block, with a focus on its utility in the design of kinase inhibitors and other targeted therapies.
Physicochemical Properties
The structural features of this compound impart a distinct set of physicochemical properties that are highly advantageous for drug design.
| Property | Value | Source |
| CAS Number | 288251-60-5 | N/A |
| Molecular Formula | C6H5F3N2O2 | N/A |
| Molecular Weight | 194.11 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in many organic solvents | N/A |
The electron-withdrawing nature of the trifluoroethyl group increases the acidity of the carboxylic acid proton, which can influence its interactions with target proteins. Furthermore, the trifluoroethyl moiety can enhance metabolic stability by blocking potential sites of oxidation.
Synthesis of the Building Block
The synthesis of this compound is typically achieved through a multi-step process. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of pyrazole-4-carboxylic acids.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (2,2,2-trifluoroethyl)hydrazine
(2,2,2-trifluoroethyl)hydrazine is a key precursor that can be synthesized from 2,2,2-trifluoroethylamine.
-
Materials: 2,2,2-trifluoroethylamine, hydroxylamine-O-sulfonic acid, sodium hydroxide, diethyl ether, hydrochloric acid.
-
Procedure:
-
To a cooled solution of 2,2,2-trifluoroethylamine in a suitable solvent, add a solution of hydroxylamine-O-sulfonic acid portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Basify the reaction mixture with a cold aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield crude (2,2,2-trifluoroethyl)hydrazine.
-
For purification, the crude product can be converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in an appropriate solvent.
-
Step 2: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
This step involves the condensation of (2,2,2-trifluoroethyl)hydrazine with a suitable dicarbonyl compound.
-
Materials: (2,2,2-trifluoroethyl)hydrazine, ethyl 2-formyl-3-oxopropanoate, ethanol, acetic acid.
-
Procedure:
-
Dissolve (2,2,2-trifluoroethyl)hydrazine in ethanol.
-
Add ethyl 2-formyl-3-oxopropanoate to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Materials: Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, lithium hydroxide (or sodium hydroxide), tetrahydrofuran (THF), water, hydrochloric acid.
-
Procedure:
-
Dissolve ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the carboxylic acid provides a convenient handle for the introduction of various substituents to explore the solvent-exposed regions of the kinase active site.
Case Study: Inhibition of Cyclooxygenase (COX) Enzymes
Derivatives of trifluoromethyl-pyrazole-carboxamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 3b | COX-1 | 0.46 | - |
| COX-2 | 3.82 | 8.3 | |
| Compound 3g | COX-1 | - | - |
| COX-2 | 2.65 | >1.68 | |
| Compound 3d | COX-1 | - | - |
| COX-2 | 4.92 | >1.14 | |
| Ketoprofen (Reference) | COX-1 | - | - |
| COX-2 | 0.164 | 0.21 |
Data extracted from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[1][2]
The data indicates that these pyrazole derivatives can exhibit potent and selective inhibition of COX-2.
Targeting Key Signaling Pathways
The versatility of the this compound building block allows for the design of inhibitors targeting various critical signaling pathways implicated in cancer and inflammatory diseases.
1. JAK-STAT Signaling Pathway:
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and immune responses.[3] Dysregulation of this pathway is associated with various cancers and autoimmune disorders. Pyrazole-based inhibitors have been developed to target JAK kinases.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
Methodological & Application
Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a robust three-step synthetic route, commencing with the preparation of the key intermediate, 2,2,2-trifluoroethylhydrazine, followed by the construction of the pyrazole ring system and subsequent hydrolysis to the target carboxylic acid.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through the following three key stages:
-
Synthesis of 2,2,2-Trifluoroethylhydrazine: This crucial, non-commercially available intermediate is prepared via a Gabriel synthesis approach. N-(2,2,2-trifluoroethyl)phthalimide is synthesized from potassium phthalimide and 2,2,2-trifluoroethyl p-toluenesulfonate, followed by hydrazinolysis to liberate the desired hydrazine.
-
Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate: The pyrazole core is constructed through the condensation of 2,2,2-trifluoroethylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
Hydrolysis to this compound: The final step involves the saponification of the ethyl ester to yield the target carboxylic acid.
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the key reactants and products for each step of the synthesis.
| Step | Reactants | Product | Molar Mass ( g/mol ) | Key Properties/Notes |
| 1a | Potassium phthalimide, 2,2,2-Trifluoroethyl p-toluenesulfonate | N-(2,2,2-trifluoroethyl)phthalimide | 229.17 | Intermediate product, typically used directly in the next step. |
| 1b | N-(2,2,2-trifluoroethyl)phthalimide, Hydrazine hydrate | 2,2,2-Trifluoroethylhydrazine | 114.07 | Key intermediate; a volatile and reactive liquid.[1] |
| 2 | 2,2,2-Trifluoroethylhydrazine, Ethyl 2-(ethoxymethylene)-3-oxobutanoate | Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate | 238.18 | The pyrazole core is formed in this step. |
| 3 | Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, Lithium hydroxide | This compound | 210.12 | Final product; typically a solid that can be purified by recrystallization. |
Experimental Protocols
Step 1: Synthesis of 2,2,2-Trifluoroethylhydrazine
This procedure is a two-part process involving the formation of an N-substituted phthalimide followed by its cleavage.
Part A: Synthesis of N-(2,2,2-trifluoroethyl)phthalimide
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with water, and dried under vacuum to yield N-(2,2,2-trifluoroethyl)phthalimide. This intermediate is often used in the next step without further purification.
Part B: Hydrazinolysis to 2,2,2-Trifluoroethylhydrazine
-
Reaction Setup: In a round-bottom flask, dissolve the crude N-(2,2,2-trifluoroethyl)phthalimide (1.0 eq) from the previous step in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Purification: The filtrate, containing the desired 2,2,2-trifluoroethylhydrazine, is carefully concentrated under reduced pressure. The crude product is then purified by fractional distillation to obtain pure 2,2,2-trifluoroethylhydrazine.
Caption: Workflow for the synthesis of 2,2,2-trifluoroethylhydrazine.
Step 2: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 2,2,2-trifluoroethylhydrazine (1.0 eq) in ethanol.
-
Addition of β-Ketoester: To this solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.
Caption: Workflow for the synthesis of the pyrazole ethyl ester intermediate.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl).
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to give the final product, this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the final hydrolysis to the carboxylic acid.
References
Application Notes and Protocols: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical research. The presence of the trifluoroethyl group can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, making this scaffold attractive for the development of novel bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.
Key Applications
The primary application of this compound in organic synthesis is as a precursor for the synthesis of pyrazole-4-carboxamides. These amides are key components in the development of various therapeutic agents and agrochemicals.
Synthesis of Enzyme Inhibitors
Derivatives of this compound are utilized in the synthesis of various enzyme inhibitors, leveraging the pyrazole core as a privileged scaffold.
-
Cyclooxygenase (COX) Inhibitors: Pyrazole-4-carboxamides are structurally similar to celecoxib, a well-known COX-2 inhibitor. The trifluoroethyl moiety can modulate the inhibitory potency and selectivity. The synthesis of such analogs is a key area of interest for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The pyrazole scaffold is a common feature in many PDE4 inhibitors, and derivatives of this compound are explored for this purpose.
Agrochemical Synthesis
The pyrazole ring is a common motif in various herbicides and fungicides. The introduction of a trifluoroethyl group can enhance the efficacy and spectrum of activity of these agrochemicals. Carboxamide derivatives of this compound are synthesized and evaluated for their potential as novel crop protection agents.
Data Presentation: Amide Coupling Reactions
The following table summarizes representative quantitative data for the amide coupling of a structurally similar compound, 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, with various aniline derivatives. These conditions and outcomes can serve as a valuable starting point for the optimization of reactions with this compound.
| Amine Reactant | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | EDCI, DMAP | Dichloromethane | 48-72 | 50-60 |
| 4-Methoxyaniline | EDCI, DMAP | Dichloromethane | 48-72 | 55.4 |
| 4-(2-methoxyphenyl)aniline | EDCI, DMAP | Dichloromethane | 48-72 | 54.8 |
| 3,4-Dimethoxyaniline | EDCI, DMAP | Dichloromethane | 48-72 | 55.4 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamides via amide coupling with various amines. This procedure is adapted from a reported synthesis of structurally similar trifluoromethyl-pyrazole-carboxamides.[1]
Materials:
-
This compound
-
Substituted aniline or other amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
32% Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Ethyl acetate)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane, add 4-dimethylaminopyridine (DMAP) (0.3 equivalents).
-
To this mixture, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equivalents).
-
Add the corresponding aniline derivative (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, and then continue stirring for 48–72 hours under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 32% hydrochloric acid to remove excess amine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an appropriate gradient of ethyl acetate in dichloromethane.
Visualizations
Signaling Pathway: COX Inhibition
Caption: Inhibition of the Cyclooxygenase (COX) pathway by a pyrazole-carboxamide derivative.
Experimental Workflow: Amide Coupling
Caption: Workflow for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamides.
Signaling Pathway: PDE4 Inhibition
Caption: Inhibition of the Phosphodiesterase 4 (PDE4) pathway by a pyrazole-carboxamide derivative.
References
Application Notes & Protocols: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid as a Synthon for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block, or synthon, of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a "biologically privileged" scaffold found in numerous approved drugs, exhibiting a wide spectrum of pharmacological activities.[1][2][3] The incorporation of a 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring often enhances metabolic stability, binding affinity, and lipophilicity of the final compound, which are desirable properties for drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocyclic compounds, with a particular focus on the development of selective enzyme inhibitors.
Key Applications in Drug Discovery
The primary application of this synthon is the synthesis of novel amide and ester derivatives as potential therapeutic agents. The carboxylic acid moiety serves as a convenient handle for coupling with a wide array of amines and alcohols, enabling the rapid generation of compound libraries for biological screening.[4]
2.1. Synthesis of Selective COX-2 Inhibitors
A major application is in the synthesis of analogues of Celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor.[5][6] The trifluoromethyl group on the pyrazole ring is a key feature of Celecoxib and its derivatives.[7] By using this compound, researchers can create novel diarylpyrazoles with substituted benzenesulfonamide moieties to explore structure-activity relationships (SAR) for COX-2 inhibition.[5][8] Selective COX-2 inhibitors are sought after for their anti-inflammatory properties with a potentially more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[5]
The general synthetic approach involves the amide coupling of the pyrazole carboxylic acid with various substituted anilines, particularly those containing a sulfonamide group, which is crucial for COX-2 inhibitory activity.
Caption: COX-2 signaling pathway and point of inhibition.
2.2. Development of Other Enzyme Inhibitors
The pyrazole carboxylic acid scaffold has been identified as a promising starting point for developing inhibitors for other enzymes. For instance, pyrazole carboxylic acids have been investigated as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme identified as a candidate gene for blood pressure regulation.[9] Furthermore, pyrazole-containing compounds have demonstrated significant potential as α-glucosidase inhibitors, which are relevant for the management of type 2 diabetes.[10] The synthesis of diverse libraries from this compound allows for screening against various biological targets.
Quantitative Data Summary
The following table summarizes the in vitro COX-2 inhibitory activity of representative heterocyclic compounds synthesized from pyrazole carboxylic acid synthons.
| Compound ID | Structure/Modification | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Standard | 0.04 | >375 | [6] |
| Compound 20 | 1,5-diaryl pyrazole carboxamide | 0.82 | 13 | [11] |
| Compound 22 | 1,5-diaryl pyrazole carboxamide | 1.12 | 18 | [11] |
| Compound 29 | 1,5-diaryl pyrazole carboxamide | 0.95 | 16 | [11] |
| Compound 16a | Pyrazolyl-thiazolidinone | Not specified | 134.6 | [6] |
| Compound 18f | Pyrazolyl-thiazole | Not specified | 42.13 | [6] |
Note: IC₅₀ is the half-maximal inhibitory concentration. The Selectivity Index (SI) indicates the preference for inhibiting COX-2 over COX-1.
Experimental Protocols
4.1. General Protocol for Amide Coupling via EDC/NHS Activation
This protocol describes a general method for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method is widely used due to its mild conditions and the water-solubility of the byproducts.[12]
Materials:
-
This compound (1.0 equivalent)
-
Amine of interest (1.1 - 1.2 equivalents)
-
EDC (1.2 equivalents)
-
NHS (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 2.0 equivalents for amine salts)
-
5% Aqueous HCl, Saturated Aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.[12]
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the activated NHS ester. Progress can be monitored by TLC or LC-MS.
-
-
Amine Coupling:
-
To the pre-activated mixture, add the desired amine (1.1-1.2 eq). If the amine is a hydrochloride or other salt, add DIPEA (2.0 eq) to the reaction mixture first.
-
Stir the reaction at room temperature for 2-12 hours.[12] Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.
-
Caption: Experimental workflow for EDC/NHS mediated amide coupling.
4.2. Protocol for Synthesis of a Celecoxib Analogue using HATU
This protocol outlines a more potent coupling method using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is particularly effective for less reactive or sterically hindered amines.[13]
Materials:
-
This compound (1.0 equivalent)
-
4-Aminobenzenesulfonamide (or derivative) (1.0 equivalent)
-
HATU (1.1 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-aminobenzenesulfonamide (1.0 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
-
Coupling:
-
Add HATU (1.1 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 3-5 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the target N-(4-sulfamoylphenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide.
-
Caption: General scheme for amide synthesis from the synthon.
Safety Information
Standard laboratory safety precautions should be followed. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Coupling reagents like EDC and HATU are sensitizers and should be handled with care. Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. afinitica.com [afinitica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. growingscience.com [growingscience.com]
Application Notes & Protocols: Derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][2] The carboxylic acid moiety, while often crucial for target binding, can sometimes lead to poor pharmacokinetic properties such as low membrane permeability and metabolic instability.[3][4] Derivatization of the carboxylic acid group of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid into a library of amides and other bioisosteres is a strategic approach to explore the structure-activity relationship (SAR), enhance drug-like properties, and discover novel therapeutic agents.[5][6] This document provides detailed protocols for the derivatization of this core scaffold and subsequent biological screening.
Derivatization Strategies
The primary strategy for derivatizing this compound is through the formation of amide bonds with a diverse library of amines. Amide coupling reactions are robust and widely used in medicinal chemistry for generating compound libraries.[7][8] Additionally, the synthesis of other carboxylic acid bioisosteres, such as esters and other heterocycles, can be explored to modulate the physicochemical and pharmacological properties of the parent compound.[3][9]
Experimental Workflow for Derivatization
The overall workflow for the synthesis of a diverse library of derivatives is depicted below.
Caption: Workflow for the synthesis of a pyrazole-4-carboxamide library.
Experimental Protocols
Protocol 1: General Procedure for Amide Library Synthesis
This protocol describes a general method for the parallel synthesis of an amide library from this compound using a common coupling reagent like HATU.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the respective amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[10]
Protocol 2: High-Throughput Screening (HTS) for Anticancer Activity
This protocol outlines a cell-based high-throughput screening assay to evaluate the cytotoxic effects of the synthesized pyrazole derivatives on a cancer cell line (e.g., A549 lung carcinoma).[11][12]
Materials:
-
Synthesized pyrazole derivative library dissolved in DMSO
-
A549 cells (or other relevant cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the compound dilutions to the respective wells and incubate for 48 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin).
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Hypothetical Signaling Pathway for Anticancer Activity
The synthesized pyrazole derivatives could potentially exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Cyclin-Dependent Kinase (CDK) pathway.[13]
Caption: Hypothetical inhibition of the CDK4/6 pathway by a pyrazole derivative.
Data Presentation
The following table summarizes hypothetical data for a selection of synthesized pyrazole-4-carboxamide derivatives.
| Compound ID | Amine Moiety | Yield (%) | Purity (%) (LC-MS) | A549 IC₅₀ (µM) |
| PZ-001 | Aniline | 78 | >98 | 15.2 |
| PZ-002 | 4-Fluoroaniline | 82 | >99 | 8.7 |
| PZ-003 | Benzylamine | 75 | >98 | 22.5 |
| PZ-004 | Piperidine | 85 | >99 | >50 |
| PZ-005 | Morpholine | 88 | >99 | >50 |
| Doxorubicin | (Positive Control) | N/A | N/A | 0.8 |
Conclusion
The derivatization of this compound provides a versatile platform for the generation of novel compound libraries for biological screening. The protocols outlined in this document offer a systematic approach to synthesize and evaluate these compounds for potential therapeutic applications. The structure-activity relationships derived from the screening data will be instrumental in guiding the design of more potent and selective drug candidates. Further studies could explore a wider range of bioisosteric replacements for the carboxylic acid group to further optimize the pharmacological profile of this promising scaffold.[3][5]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drughunter.com [drughunter.com]
- 7. Amide library created at speed with machine learning and stopped-flow chemistry | Research | Chemistry World [chemistryworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. chemmethod.com [chemmethod.com]
Application Notes and Protocols: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Pyrazole-4-carboxylic acid derivatives, in particular, have garnered significant attention as versatile intermediates and key pharmacophores in the development of novel therapeutics, notably as kinase inhibitors.[4][5] This document provides detailed application notes and protocols for the potential use of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid in drug discovery, with a primary focus on its proposed application as a scaffold for c-Jun N-terminal kinase (JNK) inhibitors. While specific biological data for this exact molecule is not extensively available in the public domain, its structural features suggest its utility as a valuable building block in the synthesis of potent and selective kinase inhibitors. The trifluoroethyl group at the N1 position can enhance metabolic stability and cell permeability, making it an attractive moiety for drug design.
Proposed Application: A Scaffold for JNK Inhibitors
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress signals.[1] Dysregulation of JNK signaling is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and metabolic diseases.[1][2] The development of selective JNK inhibitors is therefore a promising therapeutic strategy. Several potent JNK inhibitors are based on a pyrazole core, suggesting that this compound can serve as a valuable starting material for the synthesis of novel JNK inhibitors.[1][2][3]
Signaling Pathway of JNK
The JNK signaling pathway is activated by a variety of stress stimuli, leading to the activation of downstream transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation.
References
- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Synthesis of Cyclooxygenase (COX) Inhibitors Utilizing a 1-Substituted-1H-pyrazole-4-carboxylic Acid Scaffold
Introduction
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold is a key pharmacophore found in several selective COX-2 inhibitors, most notably celecoxib. This document provides detailed protocols and data related to the synthesis of potent COX inhibitors derived from a 1-substituted-1H-pyrazole-4-carboxylic acid core. Specifically, it outlines the synthesis of trifluoromethyl-pyrazole-carboxamide derivatives, which have demonstrated significant COX-2 inhibitory activity.[1][2]
The methodologies described herein are based on the synthesis of compounds starting from 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a close structural analog to the requested 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. The trifluoromethyl group is a key feature in many potent COX inhibitors. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of synthesized trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes. The data is presented as half-maximal inhibitory concentrations (IC₅₀) and selectivity indices (SI).
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 3b | 6.62 ± 0.87 | 9.03 ± 0.66 | 0.73 |
| 3d | 6.67 ± 1.81 | 8.98 ± 1.85 | 0.74 |
| 3g | Not specified | 2.65 | 1.68 |
| Ketoprofen (Reference) | Not specified | 0.164 | 0.21 |
Data extracted from Mohammed Hawash, et al., "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation"[1][2]
Experimental Protocols
General Synthesis of Trifluoromethyl-pyrazole-carboxamide Derivatives
This protocol describes the coupling reaction between 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and various aniline derivatives to yield the corresponding carboxamides.
Materials:
-
1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Substituted aniline derivatives
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
32% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Argon or other inert gas
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.3 equivalents).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equivalents) to the reaction mixture.
-
Add the corresponding substituted aniline derivative (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at ambient temperature for 30 minutes.
-
Allow the reaction to proceed for 48-72 hours under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 32% hydrochloric acid to remove any unreacted amine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
For purification, add a small amount of silica gel to the concentrated residue before complete solvent removal.
-
Subject the silica-adsorbed crude product to flash chromatography on silica gel using an appropriate gradient elution system to isolate the pure product.
-
Characterize the final compounds using appropriate analytical techniques (FTIR, HRMS, ¹H-NMR, ¹³C-NMR).
Visualizations
Signaling Pathway of COX Inhibition
Caption: Mechanism of action of COX inhibitors.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of pyrazole-carboxamide COX inhibitors.
Logical Relationship of Drug Design
Caption: Key structural components for COX-2 inhibition.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Agents with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid as a key intermediate in the synthesis of novel anticancer agents. The protocols outlined below are based on established synthetic methodologies for pyrazole-based compounds and their evaluation as potential cancer therapeutics.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The incorporation of a trifluoroethyl group at the N1 position of the pyrazole ring can enhance metabolic stability and cell permeability, making this compound an attractive starting material for the development of new therapeutic agents. This document details the synthesis of pyrazole-4-carboxamide derivatives, a class of compounds that has shown significant promise as inhibitors of various protein kinases implicated in cancer progression.
Synthesis of Pyrazole-4-Carboxamide Derivatives
A general and effective method for the synthesis of anticancer pyrazole-4-carboxamide derivatives from this compound involves the formation of an amide bond with a desired amine. This is typically achieved by first activating the carboxylic acid.
Experimental Protocol: Synthesis of a Representative N-Aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
This protocol describes a two-step synthesis: 1) conversion of the carboxylic acid to an acid chloride, and 2) reaction of the acid chloride with an aniline derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step 1: Formation of the Acid Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide.
Biological Evaluation of Anticancer Activity
The synthesized pyrazole-4-carboxamide derivatives can be evaluated for their anticancer activity using various in vitro assays. A common initial screening is the MTT assay to determine the cytotoxic effects on different cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The following tables summarize the in vitro anticancer activities of representative pyrazole-4-carboxamide derivatives against various human cancer cell lines. While specific data for derivatives of this compound is not extensively published, the data presented here for structurally similar compounds can serve as a benchmark.
Table 1: In Vitro Anticancer Activity of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives [1]
| Compound | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Aurora-A Kinase IC₅₀ (µM) |
| 10e | 0.39 ± 0.06 | 0.46 ± 0.04 | 0.16 ± 0.03 |
| Positive Control | - | - | - |
Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives Containing a Thiourea Skeleton [2]
| Compound | EGFR Inhibitory IC₅₀ (µM) | MCF-7 Antiproliferative IC₅₀ (µM) |
| C5 | 0.07 | 0.08 |
| Erlotinib | - | - |
Visualization of Signaling Pathways and Workflows
Signaling Pathway
Many pyrazole-based anticancer agents function as kinase inhibitors. The diagram below illustrates a simplified representation of the Aurora Kinase signaling pathway, a common target for this class of compounds.
Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of anticancer agents derived from this compound.
Caption: Workflow for Anticancer Agent Development.
References
Application Notes and Protocols: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid for Metal-Organic Frameworks in Drug Delivery
Abstract
These application notes provide a detailed overview of the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) utilizing the novel fluorinated ligand, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. The introduction of the trifluoroethyl group is anticipated to enhance the hydrophobicity and stability of the resulting MOF, making it a promising candidate for controlled drug delivery applications.[1][2][3] This document offers detailed experimental protocols for the synthesis of a hypothetical MOF, designated "GEM-MOF-1," its characterization, and subsequent evaluation as a drug delivery vehicle for the model anticancer drug, Doxorubicin.
Introduction to Fluorinated Pyrazole-Based MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[4][5] Their high porosity, tunable pore size, and functionalizable nature make them ideal candidates for a range of applications, including gas storage, catalysis, and biomedicine.[6][7][8] The functionalization of the organic linker is a key strategy to tailor the properties of MOFs.
The incorporation of fluorine atoms into the organic linker can impart unique properties to the resulting MOF, such as increased thermal and chemical stability, and hydrophobicity.[2][9] Pyrazole-carboxylic acid-based linkers are also of significant interest due to their versatile coordination modes and the ability to form stable frameworks.[4][5][10] This document focuses on the use of this compound as a ligand, which combines the benefits of a pyrazole-carboxylate linker with fluorine functionalization. The resulting MOFs are expected to exhibit enhanced performance in drug delivery applications.[11][12]
Synthesis of GEM-MOF-1
This section details the solvothermal synthesis of a hypothetical Zinc-based MOF, GEM-MOF-1, using this compound as the organic linker.
Materials and Methods
-
Metal Source: Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Organic Linker: this compound
-
Solvent: N,N-Dimethylformamide (DMF)
-
Modulator: Acetic Acid
Experimental Protocol
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
Combine the two solutions in the 20 mL vial.
-
Add 0.1 mL of acetic acid to the mixture as a modulator.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 48 hours.
-
After cooling to room temperature, a crystalline precipitate should be observed.
-
Collect the solid product by centrifugation and wash with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Solvent exchange the DMF with ethanol (3 x 10 mL) over 24 hours.
-
Activate the sample by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
Synthesis Workflow
Caption: Workflow for the synthesis of GEM-MOF-1.
Characterization of GEM-MOF-1
The synthesized GEM-MOF-1 should be characterized to determine its structure, porosity, and thermal stability.
Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
-
Nitrogen Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
Expected Quantitative Data
The following table summarizes the expected characterization data for GEM-MOF-1.
| Parameter | Expected Value |
| PXRD Peaks (2θ) | Major peaks at 5.6°, 8.0°, 11.2°, 15.9° |
| BET Surface Area | ~1200 m²/g |
| Pore Volume | ~0.65 cm³/g |
| Thermal Stability (TGA) | Stable up to 350 °C in an inert atmosphere |
| Crystal Morphology (SEM) | Cubic crystals with an average size of 10 µm |
Drug Loading and Release Studies
This section outlines the protocol for loading the anticancer drug Doxorubicin (DOX) into GEM-MOF-1 and studying its release profile.
Drug Loading Protocol
-
Prepare a stock solution of Doxorubicin (1 mg/mL) in deionized water.
-
Disperse 10 mg of activated GEM-MOF-1 in 10 mL of the DOX solution.
-
Stir the suspension in the dark at room temperature for 24 hours to allow for drug encapsulation.
-
Collect the DOX-loaded MOF (DOX@GEM-MOF-1) by centrifugation.
-
Wash the product with deionized water to remove surface-adsorbed DOX.
-
Dry the DOX@GEM-MOF-1 under vacuum.
-
Determine the drug loading content by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy at 480 nm.
Drug Loading Content (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of DOX@GEM-MOF-1] x 100
In Vitro Drug Release Protocol
-
Disperse 5 mg of DOX@GEM-MOF-1 in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively.
-
Place the suspension in a dialysis bag and immerse it in 40 mL of the corresponding PBS buffer.
-
Maintain the setup at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the concentration of released DOX in the withdrawn samples using UV-Vis spectroscopy.
Expected Drug Delivery Performance
| Parameter | Expected Value (pH 7.4) | Expected Value (pH 5.5) |
| Drug Loading Capacity | ~15 wt% | ~15 wt% |
| Cumulative Release (24h) | ~30% | ~70% |
The expected pH-responsive release is attributed to the partial degradation of the MOF structure in the more acidic environment, which is a desirable characteristic for targeted cancer therapy.[13]
Drug Release Logical Pathway
Caption: Proposed mechanism for pH-responsive drug release.
Conclusion
The use of this compound as a ligand for the synthesis of MOFs presents a promising avenue for the development of advanced drug delivery systems. The hypothetical GEM-MOF-1, with its anticipated high surface area, stability, and pH-responsive drug release profile, demonstrates the potential of fluorinated pyrazole-based MOFs in targeted cancer therapy. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic efficacy and biocompatibility of this novel class of materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mocedes.org [mocedes.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Amide Coupling with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds. This document provides detailed protocols for the amide coupling of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with various primary and secondary amines. The presence of the electron-withdrawing trifluoroethyl group can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling conditions crucial for efficient amide synthesis.
These notes summarize common coupling methodologies, providing researchers with a starting point for reaction optimization and library synthesis. The protocols described are based on widely used and effective coupling reagents such as HATU and EDC in combination with HOBt.
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide synthesis. Below is a summary of commonly used reagents with their typical reaction conditions.
| Coupling Reagent | Activating Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| HATU | None | DIPEA, TEA | DMF, DCM, ACN | 0 to RT | 1 - 12 |
| EDC·HCl | HOBt, HOAt | DIPEA, TEA, NMM | DMF, DCM | 0 to RT | 2 - 24 |
| DCC | HOBt | DIPEA, TEA | DCM, THF | 0 to RT | 2 - 12 |
| PyBOP | None | DIPEA, TEA | DMF, DCM | 0 to RT | 1 - 8 |
Abbreviations: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine), NMM (N-Methylmorpholine), DMF (Dimethylformamide), DCM (Dichloromethane), ACN (Acetonitrile), DCC (N,N'-Dicyclohexylcarbodiimide), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), RT (Room Temperature).
Experimental Protocols
Two common and effective protocols for the amide coupling of this compound are detailed below. These protocols should be considered as a starting point and may require optimization depending on the specific amine substrate.
Protocol 1: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, often used for challenging couplings, including those involving sterically hindered or electron-deficient partners.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).[1]
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Amide Coupling using EDC and HOBt
The combination of EDC and HOBt is a classic and cost-effective method for amide bond formation.[3][4][5][6] The in situ generated HOBt ester is reactive towards amines and helps to minimize racemization if chiral amines are used.[5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add EDC·HCl (1.1-1.2 eq).[6]
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess base and the EDC urea byproduct, while the basic wash removes unreacted carboxylic acid and HOBt.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the amide coupling protocols.
Caption: General experimental workflow for amide coupling.
Caption: Simplified reaction pathway for amide bond formation.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
Application Notes and Protocols for the Analytical Characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. The methods described herein are essential for identity confirmation, purity assessment, and quality control of this compound in research and drug development settings.
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 288251-60-5[1] |
| Molecular Formula | C₆H₅F₃N₂O₂[1] |
| Molecular Weight | 194.11 g/mol [1] |
| Chemical Structure |
Analytical Techniques
A multi-technique approach is recommended for the thorough characterization of this compound. This includes High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Elemental Analysis for empirical formula verification.
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify any impurities. A reversed-phase HPLC method is suitable for this polar, acidic compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Approximately 8-12 min |
| Purity (by area %) | >98% |
Logical Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To confirm the chemical structure of this compound by analyzing the chemical environment of each proton, carbon, and fluorine atom.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of the deuterated solvent.
Data Presentation:
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.5 | s | 1H | Pyrazole H5 |
| ~8.1 | s | 1H | Pyrazole H3 |
| ~5.2 | q | 2H | -CH₂-CF₃ |
Note: The quartet for the -CH₂- group is due to coupling with the adjacent -CF₃ group.
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | -COOH |
| ~140 | Pyrazole C5 |
| ~135 | Pyrazole C3 |
| ~123 (q) | -CF₃ |
| ~115 | Pyrazole C4 |
| ~50 (q) | -CH₂- |
Note: The signals for the -CF₃ and -CH₂- carbons will appear as quartets due to C-F coupling.
¹⁹F NMR (376 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -72 | t | -CF₃ |
Note: The triplet is due to coupling with the adjacent -CH₂- group.
Signaling Pathway for NMR Structural Confirmation:
Caption: Correlation of structure to NMR signals.
Mass Spectrometry (MS)
Application: To confirm the molecular weight and elemental composition of the target compound and to study its fragmentation pattern for further structural confirmation.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive and negative modes.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with an LC system.
Data Presentation:
| Ionization Mode | Observed m/z | Calculated m/z | Interpretation |
| ESI (+) | 195.0376 | 195.0376 | [M+H]⁺ |
| ESI (-) | 193.0220 | 193.0220 | [M-H]⁻ |
Fragmentation Pathway:
Caption: Plausible MS fragmentation pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the key functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1550 | Medium | C=N stretch (Pyrazole ring) |
| ~1250 | Strong | C-F stretch |
| ~1150 | Strong | C-O stretch |
Elemental Analysis
Application: To determine the elemental composition (C, H, N) of the compound and compare it with the theoretical values.
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Data Presentation:
| Element | Theoretical % | Found % |
| Carbon (C) | 37.12 | 37.05 ± 0.3 |
| Hydrogen (H) | 2.60 | 2.65 ± 0.3 |
| Nitrogen (N) | 14.43 | 14.38 ± 0.3 |
Summary and Conclusion
The combination of these analytical methods provides a robust and comprehensive characterization of this compound. HPLC confirms the purity, NMR and MS elucidate and confirm the structure, FTIR identifies the key functional groups, and elemental analysis verifies the empirical formula. These protocols and the expected data serve as a valuable guide for researchers and scientists involved in the synthesis, quality control, and development of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the two primary synthetic routes.
Route A: N-Alkylation of Ethyl Pyrazole-4-carboxylate
This route involves the initial synthesis of ethyl 1H-pyrazole-4-carboxylate followed by N-alkylation with a 2,2,2-trifluoroethylating agent and subsequent hydrolysis.
Diagram of Synthetic Route A:
common side reactions in the synthesis of N-trifluoroethyl pyrazoles
Welcome to the Technical Support Center for the synthesis of N-trifluoroethyl pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of N-trifluoroethyl pyrazoles?
A1: The most prevalent side reaction is the formation of regioisomers.[1][2] When an unsymmetrical pyrazole is N-alkylated with a trifluoroethylating agent, the trifluoroethyl group can attach to either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of N1- and N2-substituted products. The similar electronic properties of the two nitrogen atoms in the pyrazole ring make achieving high regioselectivity a significant challenge.[2][3]
Q2: How can I distinguish between the different N-trifluoroethyl pyrazole regioisomers?
A2: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and the N-trifluoroethyl substituent. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between the protons of the N-trifluoroethyl group and the protons on the pyrazole ring, confirming their relative positions.[4]
Q3: What are other potential side reactions or issues I might encounter?
A3: Besides regioisomer formation, other common issues include:
-
Low Conversion Rates: This can be due to the poor purity of starting materials, steric hindrance from bulky substituents on the pyrazole ring, or suboptimal reaction conditions (e.g., temperature, solvent, base).
-
Incomplete Cyclization: In syntheses starting from acyclic precursors like 1,3-dicarbonyl compounds and trifluoroethylhydrazine, the reaction may stall at the hydrazone intermediate.
-
Formation of Colored Impurities: The reaction mixture turning yellow or red can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates.
-
Biaryl Formation: In metal-catalyzed N-arylation reactions (which can be a route to substituted pyrazoles prior to N-trifluoroethylation), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.
Troubleshooting Guides
Problem 1: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR or LC-MS analysis of the crude product shows two or more distinct product signals corresponding to the desired N-trifluoroethyl pyrazole.
-
Difficulty in purifying the final product to a single isomer.
Root Causes and Solutions:
The regioselectivity of N-alkylation is influenced by steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, the solvent, and the base used.[2]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Detailed Solutions:
-
Solvent Modification: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in the formation of substituted pyrazoles.[1] These solvents can influence the tautomeric equilibrium of the pyrazole and the solvation of the pyrazolate anion.
-
Choice of Base: The nature of the base and its counter-ion can influence the site of alkylation.[2]
-
For N1-alkylation (at the nitrogen adjacent to a less sterically hindered position), stronger, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like THF can be effective.[5] Potassium carbonate (K₂CO₃) in DMSO has also been shown to favor N1-alkylation.[5]
-
For N2-alkylation (at the nitrogen adjacent to a more sterically hindered position), a magnesium-catalyzed method has been reported to achieve high regioselectivity for N2-alkylation with certain alkylating agents.[5]
-
-
Steric Hindrance:
-
Separation of Regioisomers: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography on silica gel.[4][6] The polarity difference between the two isomers is often sufficient for separation. A systematic screening of solvent systems (e.g., hexane/ethyl acetate gradients) is recommended.[7]
Problem 2: Low Reaction Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.
-
The isolated yield of the desired product is low.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Detailed Solutions:
-
Purity of Starting Materials: Ensure the use of high-purity pyrazole and trifluoroethylating agent. Impurities can lead to unwanted side reactions and reduce yields. Hydrazine derivatives, if used as precursors, can degrade over time.
-
Reaction Conditions Optimization:
-
Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or LC-MS to find the optimal duration.
-
Stoichiometry: A slight excess of the trifluoroethylating agent (1.1-1.5 equivalents) may drive the reaction to completion.
-
Data Presentation
The following table summarizes the effect of solvent on the regioselectivity of N-methylation of a fluorinated 1,3-diketone, which provides a valuable analogy for the N-trifluoroethylation of pyrazoles.
Table 1: Effect of Solvent on Regioisomeric Ratio in the Synthesis of N-Methyl-3-trifluoromethyl-5-aryl Pyrazoles [1]
| Entry | 1,3-Diketone Substituent (Aryl) | Solvent | Regioisomeric Ratio (N1-Me : N2-Me) |
| 1 | Phenyl | EtOH | 65 : 35 |
| 2 | Phenyl | TFE | 85 : 15 |
| 3 | Phenyl | HFIP | 97 : 3 |
| 4 | 4-Chlorophenyl | EtOH | 70 : 30 |
| 5 | 4-Chlorophenyl | TFE | 88 : 12 |
| 6 | 4-Chlorophenyl | HFIP | >99 : 1 |
Data adapted from a study on N-methylation, which serves as a strong indicator for the behavior of similar N-alkylation reactions with trifluoroethylating agents.
Experimental Protocols
General Protocol for Regioselective N-Alkylation using a Fluorinated Solvent
This protocol is adapted from the synthesis of N-methylpyrazoles and is expected to improve regioselectivity for N-trifluoroethylation.[1]
Materials:
-
Substituted pyrazole
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (or other suitable trifluoroethylating agent)
-
Base (e.g., K₂CO₃, NaH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the substituted pyrazole (1.0 eq.) in TFE or HFIP.
-
Add the base (1.2 eq.).
-
Add the trifluoroethylating agent (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.
Protocol for Separation of N-Trifluoroethyl Pyrazole Regioisomers
This is a general protocol for separating a mixture of two pyrazole regioisomers by column chromatography.[4][6]
Materials:
-
Crude mixture of N-trifluoroethyl pyrazole regioisomers
-
Silica gel (for flash chromatography)
-
Solvents for TLC screening and elution (e.g., hexane, ethyl acetate, dichloromethane)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that provides good separation between the two regioisomer spots.
-
Column Preparation: Prepare a silica gel column using the optimal solvent system identified in the TLC analysis.
-
Loading and Elution: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Combine and Concentrate: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.
-
Characterization: Confirm the identity and purity of each isolated isomer using NMR and/or LC-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. benchchem.com [benchchem.com]
troubleshooting failed reactions of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Amide Bond Formation (Amidation)
Question 1: My amide coupling reaction with this compound is failing or giving low yields. What are the potential causes and solutions?
Answer:
Failed or low-yielding amide coupling reactions with this substrate can stem from several factors, primarily related to the electronic properties of the molecule and reaction conditions. The electron-withdrawing nature of the 2,2,2-trifluoroethyl group increases the acidity of the carboxylic acid, which can influence reagent choice and reaction dynamics.
Potential Causes & Troubleshooting Steps:
-
Inadequate Activation of the Carboxylic Acid: The pyrazole carboxylic acid needs to be converted into a more reactive species (an active ester) to readily react with the amine.
-
Solution: Employ a suitable coupling reagent. For this electron-deficient system, more robust activating agents may be necessary. Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical.
-
Solution: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Employ a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acids generated without competing with the desired amine nucleophile. Most coupling reactions proceed well at room temperature, but gentle heating (40-50 °C) might be required for sterically hindered or less reactive amines.
-
-
Side Reactions: The increased acidity of the starting material can sometimes lead to unwanted side reactions.
-
Solution: Pre-activation of the carboxylic acid before adding the amine can minimize side reactions. Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before introducing the amine.
-
-
Moisture Contamination: Water in the reaction can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and failure of the reaction.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Ester Formation (Esterification)
Question 2: I am having trouble with the Fischer esterification of this compound. What should I consider?
Answer:
Fischer esterification is an equilibrium-controlled reaction.[1] The strong electron-withdrawing effect of the trifluoroethyl group makes the carbonyl carbon of the carboxylic acid more electrophilic, which should facilitate the reaction. However, challenges can still arise.
Potential Causes & Troubleshooting Steps:
-
Equilibrium Limitation: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[2]
-
Insufficient Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen and increase its electrophilicity.[1]
-
Solution: Use a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]
-
-
Reaction Temperature and Time: The reaction may be slow at room temperature.
-
Solution: Heating the reaction mixture to reflux is typically necessary to achieve a reasonable reaction rate.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purity of Reactants: The presence of water in the starting materials will inhibit the forward reaction.[1]
-
Solution: Ensure the carboxylic acid, alcohol, and solvent are as dry as possible.
-
Potential Side Reaction: Decarboxylation
Question 3: Could my this compound be undergoing decarboxylation during the reaction?
Answer:
Conditions Favoring Decarboxylation:
-
High Temperatures: Generally, temperatures exceeding 150-200 °C can promote decarboxylation.
-
Strongly Acidic or Basic Conditions: Both extremes of pH can facilitate this reaction.
-
Presence of Metal Catalysts: Copper-catalyzed decarboxylations of heteroaromatic carboxylic acids are well-documented.
Troubleshooting:
-
Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS for the appearance of a non-polar spot corresponding to the decarboxylated product, 1-(2,2,2-trifluoroethyl)-1H-pyrazole.
-
Milder Conditions: If decarboxylation is suspected, attempt the reaction under milder conditions (lower temperature, less harsh pH).
-
Alternative Synthetic Routes: If decarboxylation is unavoidable under the required reaction conditions, consider alternative strategies that do not involve the carboxylic acid directly at a high-temperature step, or protect the carboxylic acid group.
Data Presentation
Table 1: Recommended Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | Activating Additive (Optional) | Base | Common Solvents |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | - | DIPEA, TEA | DMF, DCM |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | DIPEA, TEA | DMF, DCM |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, Oxyma | DIPEA, TEA | DMF, DCM, THF |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | DIPEA, TEA | DCM, THF |
Table 2: Conditions for Fischer Esterification
| Parameter | Recommended Condition | Rationale |
| Alcohol | Use as solvent or in large excess (5-10 equiv.) | Drives equilibrium towards product formation.[1] |
| Catalyst | H₂SO₄ or p-TsOH (catalytic amount) | Strong acid required to protonate the carbonyl.[1] |
| Temperature | Reflux | Increases reaction rate.[1] |
| Water Removal | Dean-Stark trap or molecular sieves | Shifts equilibrium to favor the ester.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Fischer Esterification
-
Dissolve this compound (1.0 eq) in the desired alcohol (used as the solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05-0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Visualizations
Caption: Workflow for amide coupling of this compound.
Caption: Troubleshooting logic for failed Fischer esterification reactions.
References
Technical Support Center: Optimizing Derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is resulting in a low yield. What are the common causes?
A1: Low yields in amide coupling reactions involving this compound can stem from several factors. The electron-withdrawing nature of the trifluoroethyl group can decrease the nucleophilicity of the pyrazole nitrogens, but more importantly, it can increase the acidity of the carboxylic acid proton, potentially leading to salt formation with the amine. Key factors include:
-
Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough, or the reaction time for activation may be too short.
-
Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines can react sluggishly.
-
Side reactions: The activated carboxylic acid intermediate can be susceptible to hydrolysis if moisture is present. Racemization can also be a concern if the amine or carboxylic acid contains a chiral center.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
Q2: Which coupling reagents are recommended for this specific pyrazole carboxylic acid?
A2: For pyrazole carboxylic acids, especially those with electron-withdrawing groups, robust coupling reagents are recommended. Common choices include:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Often provides high yields and fast reaction times, even with challenging substrates.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used coupling reagent.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure: A cost-effective option, the additive helps to suppress side reactions and improve efficiency.
-
Acyl Chloride Formation: Conversion of the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, followed by reaction with the amine. This method is often suitable for less sensitive substrates.
Q3: I am observing the formation of an unexpected regioisomer during esterification. How can I improve the selectivity?
A3: While the 4-carboxylic acid position is generally the most reactive for derivatization, side reactions at the pyrazole nitrogens (N-alkylation) are a possibility, although less likely with an already N-substituted pyrazole. If starting from a different pyrazole precursor, the choice of solvent can influence regioselectivity. For instance, in the synthesis of similar pyrazole esters, the use of organic solvents containing at least one halogen atom has been shown to improve the regioselectivity of the reaction.
Q4: What are the best practices for purifying the derivatized products?
A4: Purification strategies will depend on the properties of the specific derivative.
-
Amides: Amides are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If the amide is not crystalline, column chromatography on silica gel is the most common method.
-
Esters: Esters are typically less polar than the starting carboxylic acid and can be readily purified by column chromatography. Distillation under reduced pressure can be an option for volatile esters.
-
Work-up: A standard aqueous work-up is usually performed before purification to remove the coupling reagents, by-products, and any remaining starting materials. This typically involves washing the organic layer with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally a brine wash.
Troubleshooting Guides
Low Yield in Amide Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | - Use a more powerful coupling reagent like HATU. - Increase the amount of coupling reagent to 1.1-1.5 equivalents. - Allow for a pre-activation step by stirring the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine. |
| Low nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups). | - Increase the reaction temperature (e.g., to 40-60 °C). - Use a non-nucleophilic, stronger base like DBU or a phosphazene base. - Consider converting the carboxylic acid to the more reactive acyl chloride. | |
| Presence of moisture leading to hydrolysis of the activated intermediate. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple by-products | Side reactions of the coupling reagent. | - Add HOBt or OxymaPure when using carbodiimide coupling reagents like EDC. - Control the reaction temperature, as higher temperatures can promote side reactions. |
| Racemization of a chiral center. | - Use a coupling reagent known for low racemization, such as COMU or TBTU. - Add a racemization suppressant like HOBt. - Perform the reaction at a lower temperature (e.g., 0 °C). |
Poor Results in Esterification
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the ester | Equilibrium not shifted towards the product (Fischer esterification). | - Use the alcohol as the solvent to have it in large excess. - Remove water as it forms using a Dean-Stark apparatus. - Use a stronger acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. |
| Incomplete reaction with other esterification methods. | - If using an alkyl halide, ensure the base (e.g., K₂CO₃, Cs₂CO₃) is sufficiently strong and the solvent (e.g., DMF, acetonitrile) is appropriate. - For coupling reagent-mediated esterification, use a catalyst like DMAP (4-dimethylaminopyridine). | |
| Decomposition of starting material or product | Harsh reaction conditions. | - For acid-catalyzed esterification, use milder conditions (e.g., lower temperature for a longer time). - Consider using a milder esterification method, such as reaction with a diazoalkane (e.g., (trimethylsilyl)diazomethane) if other functional groups are compatible. |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates.
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Fischer Esterification
-
Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent (use at least a 10-fold excess).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops per mmol of carboxylic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. A Dean-Stark trap can be used to remove water and drive the equilibrium.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography on silica gel.
Quantitative Data
The following tables provide example data for typical derivatization reactions of pyrazole carboxylic acids. Yields and reaction times are highly substrate-dependent and should be used as a general guide.
Table 1: Comparison of Coupling Reagents for Amide Synthesis
| Coupling Reagent/System | Base | Solvent | Typical Reaction Time | Reported Yield Range (%) |
| HATU | DIPEA | DMF | 1-4 hours | 85-98 |
| HBTU/HOBt | DIPEA | DMF | 2-8 hours | 80-95 |
| EDC/HOBt | DIPEA | DCM/DMF | 4-24 hours | 70-90 |
| SOCl₂ then Amine | Pyridine | Toluene | 2-6 hours | 65-85 |
Table 2: Comparison of Esterification Methods
| Method | Reagents | Solvent | Typical Reaction Time | Reported Yield Range (%) |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Alcohol | 4-24 hours | 60-85 |
| Alkyl Halide | Alkyl Iodide, K₂CO₃ | DMF | 2-12 hours | 75-95 |
| EDC/DMAP | Alcohol, EDC, DMAP (cat.) | DCM | 2-8 hours | 80-95 |
Visualizations
Signaling Pathway
Derivatives of pyrazole-4-carboxylic acid have been investigated for their activity as succinate dehydrogenase inhibitors (SDHIs), which are used as fungicides. The diagram below illustrates a simplified hypothetical signaling pathway of how such a derivative might interfere with the mitochondrial respiratory chain.
Caption: Hypothetical inhibition of Complex II (Succinate Dehydrogenase) by a pyrazole carboxamide derivative.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of an amide derivative of this compound.
challenges in the scale-up synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. A typical synthetic route involves the formation of a pyrazole-4-carboxylate ester, followed by N-alkylation with a trifluoroethylating agent, and subsequent hydrolysis to the final carboxylic acid.
Problem 1: Low Yield in Pyrazole Ring Formation
Question: We are experiencing low yields during the initial synthesis of ethyl 1H-pyrazole-4-carboxylate from the condensation of hydrazine with an ethoxymethylenemalonate precursor. What are the likely causes and solutions?
Answer: Low yields in this Knorr-type pyrazole synthesis are common and can often be attributed to several factors.
-
Incomplete Reaction: The condensation may not be reaching completion.
-
Solution: Monitor the reaction closely using TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in similar reactions.
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired pyrazole.
-
Solution: Ensure slow, controlled addition of hydrazine, especially on a larger scale, to manage any exotherms. Maintaining a consistent temperature is crucial.
-
-
Sub-optimal pH: The reaction is sensitive to pH.
-
Solution: The reaction is often catalyzed by a small amount of acid. If you are using hydrazine hydrate, the reaction may proceed without additional catalysts. However, if using a hydrazine salt, a base is required to liberate the free hydrazine. Careful control of the acid-base balance is necessary.
-
Problem 2: Poor Regioselectivity during N-Trifluoroethylation
Question: During the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with a 2,2,2-trifluoroethylating agent, we are observing a mixture of N1 and N2 isomers, which are difficult to separate. How can we improve the regioselectivity for the desired N1 isomer?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a significant challenge due to the similar nucleophilicity of the two nitrogen atoms.
-
Steric Hindrance: The alkylation will preferentially occur at the less sterically hindered nitrogen. However, for a 4-substituted pyrazole, the steric environment around N1 and N2 is similar.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can have a substantial impact on the N1/N2 ratio.
-
Solution: A common strategy to favor N1 alkylation is the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Weaker bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile or acetone may also be effective. It is recommended to perform small-scale screening experiments to determine the optimal base/solvent combination for your specific trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or triflate).
-
-
Nature of the Alkylating Agent: The reactivity of the trifluoroethylating agent can influence selectivity.
-
Solution: While triflates are more reactive, they can sometimes lead to lower selectivity. 2,2,2-trifluoroethyl iodide is a common and often effective choice.
-
Problem 3: Incomplete Hydrolysis of the Ethyl Ester
Question: The final hydrolysis of ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate to the carboxylic acid is sluggish and often incomplete, even with extended reaction times. How can we drive this reaction to completion on a larger scale?
Answer: Saponification of esters can be challenging, especially with sterically hindered or electron-deficient substrates.
-
Insufficient Base or Water: The reaction requires at least one equivalent of base, but on a larger scale, mass transfer limitations can effectively reduce the local concentration of the hydroxide.
-
Solution: Use a moderate excess of a strong base like sodium hydroxide or lithium hydroxide (e.g., 1.5-2.0 equivalents). Ensure adequate mixing and consider using a co-solvent like methanol or ethanol to improve the solubility of the ester in the aqueous base.
-
-
Reaction Temperature: Higher temperatures can accelerate the hydrolysis.
-
Solution: Heating the reaction mixture to reflux is a common practice. However, be mindful of the potential for side reactions or degradation at elevated temperatures. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating once the reaction is complete.
-
-
Work-up Procedure: Incomplete acidification during work-up can lead to the isolation of the carboxylate salt, reducing the yield of the free carboxylic acid.
-
Solution: After the hydrolysis is complete, cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to a pH of 1-2 to ensure complete protonation of the carboxylate.
-
Problem 4: Difficulty in Purification and Crystallization of the Final Product
Question: We are struggling to obtain a crystalline solid for the final this compound. It tends to oil out or form an amorphous solid.
Answer: The purification of the final product can be challenging, and obtaining a crystalline material is crucial for purity and handling on a larger scale.
-
Solvent Selection: The choice of solvent is critical for successful crystallization.
-
Solution: A systematic solvent screen is recommended. Start with single solvents of varying polarity (e.g., water, isopropanol, ethyl acetate, toluene, heptane) and then explore binary solvent systems. A good crystallization solvent system will be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Ensure the crude product is as pure as possible before attempting crystallization. This may involve an additional purification step, such as a wash with a non-polar solvent to remove greasy impurities or a charcoal treatment to remove colored byproducts.
-
-
Cooling Rate: Rapid cooling often leads to the formation of small, poorly formed crystals or an amorphous solid.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Seeding the solution with a small crystal of the desired product can also promote crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed synthetic strategy involves a three-step sequence:
-
Pyrazole Formation: Condensation of a hydrazine with an ethyl (ethoxymethylene)acetoacetate or a similar precursor to form ethyl 1H-pyrazole-4-carboxylate.
-
N-Trifluoroethylation: Alkylation of the pyrazole nitrogen with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl trifluoromethanesulfonate.
-
Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid using a base like sodium hydroxide or lithium hydroxide, followed by acidic workup.
Q2: What are the main safety concerns during the scale-up synthesis?
A2: Several safety aspects need careful consideration:
-
Hydrazine: Hydrazine is toxic and potentially explosive. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Exothermic Reactions: The initial pyrazole formation can be exothermic. On a larger scale, this can lead to a dangerous temperature increase if reagent addition is not carefully controlled. Ensure the reaction vessel has adequate cooling capacity.
-
Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Pressure Build-up: During hydrolysis, if the reaction is performed in a sealed vessel, the evolution of any gaseous byproducts could lead to a pressure build-up. Ensure adequate venting.
Q3: What are the expected major impurities in the final product?
A3: Potential impurities can arise from each step of the synthesis:
-
Unreacted Starting Materials: Residual ethyl 1H-pyrazole-4-carboxylate or the N-alkylated ester.
-
Regioisomer: The N2-trifluoroethylated isomer of the pyrazole.
-
Byproducts from Side Reactions: These can include products from the decomposition of hydrazine or side reactions of the trifluoroethylating agent.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Impurity profiling using techniques like HPLC, LC-MS, and NMR is essential to identify and quantify these impurities.[1]
Q4: Are there any known polymorphic forms of this compound?
A4: While the existence of polymorphs for this specific compound is not widely documented in readily available literature, it is a common phenomenon for carboxylic acids.[2] Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystalline forms with varying physical properties such as solubility and melting point. It is advisable to characterize the solid form obtained using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), especially in a drug development context.
Experimental Protocols and Data
The following tables summarize typical reaction conditions and expected outcomes for the key synthetic steps. These are generalized from the literature on similar pyrazole syntheses and should be optimized for specific laboratory and scale-up conditions.
Table 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
| Parameter | Value | Reference |
| Reactants | Ethyl 2-(ethoxymethylene)acetoacetate, Hydrazine hydrate | [3] |
| Solvent | Ethanol | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 12-24 hours | [3] |
| Typical Yield | 70-85% | [3] |
Table 2: N-Trifluoroethylation of Ethyl 1H-pyrazole-4-carboxylate
| Parameter | Value | Reference |
| Reactants | Ethyl 1H-pyrazole-4-carboxylate, 2,2,2-Trifluoroethyl iodide | General Alkylation |
| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | General Alkylation |
| Solvent | DMF or Acetonitrile | General Alkylation |
| Temperature | 0 °C to 80 °C | General Alkylation |
| Reaction Time | 4-12 hours | General Alkylation |
| Typical Yield | 60-80% | General Alkylation |
Table 3: Hydrolysis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
| Parameter | Value | Reference |
| Reactants | Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, NaOH or LiOH | General Hydrolysis |
| Solvent | Methanol/Water or Ethanol/Water | General Hydrolysis |
| Temperature | Room temperature to reflux | General Hydrolysis |
| Reaction Time | 2-8 hours | General Hydrolysis |
| Typical Yield | >90% | General Hydrolysis |
Visualizations
Synthetic Workflow
Caption: A typical three-step synthetic route for the target molecule.
Troubleshooting Logic for Low Yield in Pyrazole Formation
Caption: Troubleshooting flowchart for addressing low yields in pyrazole synthesis.
Decision Pathway for N-Alkylation Regioselectivity
Caption: Decision-making process for improving N-alkylation regioselectivity.
References
stability issues of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of the compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Like many carboxylic acids, its solubility and the reactivity of the acid group are pH-dependent. The pyrazole ring is generally stable but can be susceptible to degradation under harsh conditions.[4][5][6]
Q2: How does pH affect the stability of the compound?
A2: The pH of the solution is a critical factor. In basic conditions, the carboxylic acid group will be deprotonated to a carboxylate, which may alter its susceptibility to degradation. While the pyrazole ring itself is relatively stable, extreme pH conditions (either highly acidic or highly basic) combined with elevated temperatures can promote hydrolysis or other degradation pathways.[1][2]
Q3: Is the trifluoroethyl group stable?
A3: The 2,2,2-trifluoroethyl group is generally a stable moiety due to the strength of the carbon-fluorine bonds. However, under extreme thermal stress, fluorinated compounds can degrade.[7][8] For typical solution-based experiments at or near room temperature, this group is not expected to be the primary site of degradation.
Q4: Is this compound susceptible to oxidation?
A4: The pyrazole ring is generally resistant to oxidation, though the side chain may not be.[4][5] However, forced degradation studies using strong oxidizing agents like hydrogen peroxide are recommended to fully characterize the molecule's stability profile and identify any potential oxidative degradation products.[1]
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To minimize degradation, solutions should be protected from light, stored at low temperatures (e.g., 2-8 °C or frozen), and prepared in buffers with a pH that has been shown to confer maximum stability. It is advisable to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
Problem: I observe a new peak in my HPLC/LC-MS analysis after my solution has been stored for a short period.
-
Potential Cause 1: Degradation. The compound may be degrading under your storage conditions. The new peak could be a degradant.
-
Troubleshooting Steps:
-
Re-evaluate Storage Conditions: Ensure the solution is protected from light and stored at an appropriate temperature (e.g., refrigerated or frozen).
-
Check pH: If the solution is unbuffered, the pH may be contributing to instability. Consider using a buffered solution.
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) to see if you can reproduce the unknown peak.[9][10] This will help in identifying the degradation pathway.
-
Problem: My experimental results are inconsistent and show high variability.
-
Potential Cause 1: Ongoing Degradation. If the compound is degrading during the course of your experiment, it can lead to variable results.
-
Troubleshooting Steps:
-
Minimize Experiment Time: Design your experiments to be as short as possible after the compound is in solution.
-
Use a Stability-Indicating Analytical Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from any potential degradation products.[9] This is crucial for accurately quantifying the active ingredient.
-
Control Environmental Factors: Maintain consistent temperature, light exposure, and pH throughout your experiments.
-
Problem: The compound precipitates out of solution over time.
-
Potential Cause 1: Poor Solubility. The solubility of the compound may be limited in the chosen solvent or at the specific pH and temperature.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility limit of the compound in your chosen solvent system.
-
Adjust pH: For aqueous solutions, adjusting the pH can significantly impact the solubility of a carboxylic acid. Solubility often increases at a pH above the pKa of the carboxylic acid group.
-
Consider a Co-solvent: If solubility in aqueous buffers is low, the use of a co-solvent may be necessary.
-
Experimental Protocols
The following are general protocols for conducting forced degradation studies, as recommended by ICH guidelines, to investigate the stability of this compound.[1][11][12]
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Control: Prepare a control sample by diluting the stock solution with the same volume of purified water.
-
Incubation: Store the samples at a controlled temperature (e.g., 60 °C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, a higher temperature or more concentrated acid/base can be used.
-
Analysis: Before analysis by HPLC or LC-MS, neutralize the acidic and basic samples. Compare the chromatograms of the stressed samples to the control.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a stock solution of the compound as described in Protocol 1.
-
Oxidative Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of ~100 µg/mL.
-
Control: Prepare a control sample by diluting the stock solution with purified water.
-
Incubation: Store the samples at room temperature, protected from light, and analyze at various time points.
-
Analysis: Analyze the samples directly by HPLC or LC-MS and compare them to the control.
Protocol 3: Thermal Degradation
-
Preparation: Prepare a solution of the compound (~100 µg/mL) in a suitable solvent (e.g., water/acetonitrile mixture).
-
Incubation: Store the solution at an elevated temperature (e.g., 70 °C) in a controlled oven.
-
Control: Store a control sample at the recommended storage temperature (e.g., 2-8 °C).
-
Analysis: Analyze the samples at various time points and compare the results to the control to assess the extent of degradation.
Protocol 4: Photostability Testing
-
Preparation: Prepare a solution of the compound (~100 µg/mL).
-
Exposure: Expose the solution to a light source that meets ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.[13][14][15][16]
-
Control: Prepare a "dark" control by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample.
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC or LC-MS.
Data Presentation
Quantitative results from stability studies should be summarized to facilitate comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | ||
| Oxidation | 3% H₂O₂ | 24 | 25 | ||
| Thermal | Purified Water | 24 | 70 | ||
| Photolytic (Vis/UVA) | 1.2M lux hrs / 200 W hrs/m² | - | 25 |
Table 2: Purity Profile Over Time in a Specific Solvent System
| Solvent System: | pH: | Temperature (°C): | |||
| Time Point | Parent Compound (% Peak Area) | Degradant 1 (% Peak Area) | Degradant 2 (% Peak Area) | ... | Total Impurities (%) |
| 0 hours | |||||
| 8 hours | |||||
| 24 hours | |||||
| 72 hours |
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Diagram 2: Troubleshooting Guide for Unexpected Peaks
Caption: Decision tree for troubleshooting unexpected analytical peaks.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. ijnrd.org [ijnrd.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. turi.org [turi.org]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
Technical Support Center: Purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. The following sections detail experimental protocols and address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization, acidic-basic extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1][2] For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[3][4] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q3: What are the likely impurities I might encounter?
A3: Potential impurities can include unreacted starting materials from the synthesis, regioisomers, and byproducts. For instance, in syntheses involving the reaction of a β-diketone precursor with a hydrazine, the formation of an isomeric pyrazole is a common possibility that may require separation.[5]
Q4: When is column chromatography the preferred method of purification?
A4: Column chromatography is particularly useful for separating compounds with similar polarities, such as regioisomers, which may be difficult to separate by recrystallization alone.[6][7] It is also suitable for purifying small quantities of the compound or when a very high degree of purity is required.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing. | The compound is precipitating from the solution at a temperature above its melting point. | - Increase the volume of the "good" solvent to lower the saturation temperature.- Ensure the solution cools as slowly as possible; using an insulated container can help.- Change the solvent system; a solvent with a lower boiling point might be beneficial.- Use a seed crystal of the pure compound to induce crystallization.[3] |
| Very low or no crystal formation upon cooling. | - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.- If the compound is still soluble, consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then gently heat until the solution is clear and allow to cool slowly.[3] |
| Colored impurities are present in the final product. | The impurities were not removed during the initial purification steps. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.[8] |
Extraction Issues
| Problem | Possible Cause | Solution |
| Formation of an emulsion during liquid-liquid extraction. | Vigorous shaking of the separatory funnel. | - Allow the mixture to stand for a period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Poor recovery of the product after acidification and extraction. | - The pH of the aqueous layer was not sufficiently acidic to fully protonate the carboxylic acid.- Insufficient number of extractions with the organic solvent. | - Ensure the pH of the aqueous solution is well below the pKa of the carboxylic acid (a general rule is at least 2 pH units below).- Perform multiple extractions (at least 3) with the organic solvent to ensure complete removal of the product from the aqueous phase. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral and basic impurities.
-
Dissolution : Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Base Extraction : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers : Combine all aqueous extracts.
-
Wash : Wash the combined aqueous layers with fresh organic solvent to remove any remaining neutral impurities.
-
Acidification : Cool the aqueous layer in an ice bath and acidify by slowly adding a strong acid, such as 1M HCl, until the pH is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.
-
Product Extraction : Extract the precipitated product from the aqueous layer using an organic solvent (e.g., ethyl acetate) 3-4 times.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable when a solvent with a significant temperature-dependent solubility for the compound has been identified.
-
Solvent Selection : Through small-scale trials, identify a suitable solvent or mixed-solvent system.
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are present, add a small amount of activated charcoal to the hot solution and then filter.[8]
-
Cooling and Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflows for this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. athabascau.ca [athabascau.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
preventing decomposition of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid to help researchers, scientists, and drug development professionals prevent its decomposition during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The principal decomposition route for pyrazole-4-carboxylic acids, including the trifluoroethyl derivative, is decarboxylation. This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole. This process can be initiated by heat, acidic or basic conditions, and the presence of certain metal catalysts.
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Storage at 2-8°C is recommended for preserving its integrity.[2] It is also advisable to protect the compound from light and moisture.
Q3: Are there any incompatible materials I should avoid?
Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases, as these can catalyze its decomposition.[3]
Q4: I am observing gas evolution in my reaction mixture containing this compound. What could be the cause?
Gas evolution, likely CO₂, is a strong indicator of decarboxylation. This could be triggered by excessive heat, the pH of your reaction medium, or the presence of catalytic metals. Review your experimental conditions against the factors known to promote decarboxylation.
Q5: Can I heat this compound?
Heating pyrazole-4-carboxylic acids can induce thermal decomposition via decarboxylation.[4][5] The specific temperature at which this occurs for this compound is not well-documented, but as a general precaution, prolonged exposure to elevated temperatures should be avoided unless decarboxylation is the intended outcome. Acidic decarboxylation of related compounds has been observed at temperatures ranging from 50 to 220°C.[4][5]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | Decomposition of the starting material. | - Analyze a sample of the starting material for purity before use.- Re-evaluate reaction conditions (temperature, pH, catalysts).- Consider performing the reaction at a lower temperature for a longer duration. |
| Presence of an unexpected, less polar byproduct | Decarboxylation of the starting material or product. | - Use analytical techniques like LC-MS or NMR to identify the byproduct. The decarboxylated product will have a lower molecular weight.- If decarboxylation is confirmed, modify the experimental protocol to avoid conditions that promote it (see table below). |
| Inconsistent reaction outcomes | Variable stability of the compound under reaction conditions. | - Ensure precise control over reaction parameters (temperature, pH, atmosphere).- Use fresh, properly stored starting material for each experiment.- Evaluate the compatibility of all reagents with the pyrazole carboxylic acid moiety. |
| Discoloration of the compound upon storage | Potential slow decomposition or reaction with impurities. | - Store the compound in a dark, cool, and dry place under an inert atmosphere if possible.- Check the purity of the discolored material before use. |
Conditions Promoting Decomposition (Decarboxylation)
The following table summarizes conditions that have been reported to cause decarboxylation in related pyrazole-4-carboxylic acids and should be considered when working with this compound.
| Condition | Description | Reported Temperature Range (°C) | Notes |
| Thermal | Heating the compound, especially near its melting point, can induce decarboxylation.[4] | Not specified for the target compound, but can occur at elevated temperatures. | A study on a similar compound showed decarboxylation when heated at its melting point for one hour.[4] |
| Acidic | The presence of acids can catalyze decarboxylation.[4][5] | 50 - 220 | Preferred acids for this process include H₂SO₄, HCl, and TFA.[5] |
| Basic | Basic conditions can also facilitate decarboxylation.[5] | 40 - 150 | The reaction time is generally between 1 to 7 hours.[5] |
| Metal-Catalyzed | Certain metals, particularly copper, can catalyze decarboxylation.[6] | Can occur under milder conditions than thermal decarboxylation. | Copper-catalyzed protodecarboxylation has been described for pyrazoles.[5] |
Experimental Protocols
Protocol 1: Stability Assessment under Thermal Stress
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into several vials.
-
Thermal Exposure: Place the vials in ovens set to a range of temperatures (e.g., 50°C, 80°C, 100°C, 120°C, 150°C).
-
Time Points: Remove one vial from each temperature at set time intervals (e.g., 1, 4, 8, 24 hours).
-
Analysis: Allow the samples to cool to room temperature. Dissolve a known quantity of the sample in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) and analyze by ¹H NMR or LC-MS.
-
Data Interpretation: Quantify the amount of the parent compound remaining and identify any degradation products. The appearance of a peak corresponding to 1-(2,2,2-trifluoroethyl)-1H-pyrazole would indicate decarboxylation.
Protocol 2: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Incubation: Dissolve a known concentration of the compound in each buffer solution.
-
Incubation Conditions: Maintain the solutions at a constant temperature (e.g., room temperature or 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Quantification: Analyze the aliquots by a suitable method like HPLC with UV detection to determine the concentration of the parent compound. A decrease in concentration over time indicates instability at that pH.
Visual Guides
Caption: Troubleshooting workflow for suspected decomposition.
Caption: Primary decomposition pathway and triggers.
References
- 1. aksci.com [aksci.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid for Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid in experimental assays. Poor aqueous solubility is a common hurdle for many heterocyclic compounds, potentially leading to inaccurate and irreproducible results. This center offers practical solutions and detailed protocols to enhance the solubility of this compound for reliable in vitro and in vivo studies.
Troubleshooting Guide: Compound Precipitation in Assays
Observing precipitation of your test compound is a common issue that can compromise assay results. This guide will help you diagnose and resolve such problems.
Initial Observation: A cloudy precipitate is visible in the assay plate after the addition of this compound.
Primary Cause: The concentration of the compound in the aqueous assay buffer exceeds its solubility limit. While many organic compounds are readily soluble in dimethyl sulfoxide (DMSO), they can precipitate when diluted into a water-based medium due to a significant change in solvent polarity.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting compound precipitation in assays.
Frequently Asked Questions (FAQs)
Q1: My 10 mM stock solution of this compound in DMSO is clear, but it precipitates in my aqueous assay buffer. Why?
A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The drastic shift in polarity upon dilution into the assay buffer can cause the compound to "crash out" of solution. This is a matter of kinetic versus thermodynamic solubility. While the compound is kinetically soluble in DMSO, its thermodynamic solubility in the final aqueous buffer is likely much lower.
Q2: What is the maximum recommended final concentration of DMSO in my assay?
A final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry. Higher concentrations can lead to an increased risk of compound precipitation and may also introduce off-target effects or toxicity to the biological system being studied. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.
Q3: How does the pH of the assay buffer affect the solubility of this compound?
As a carboxylic acid, the solubility of this compound is highly pH-dependent. At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, less soluble form. Increasing the pH above the pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
Q4: Can I use co-solvents other than DMSO to improve solubility?
Yes, other water-miscible organic solvents can be used as co-solvents to enhance solubility. Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). The choice of co-solvent and its final concentration should be carefully optimized to ensure compatibility with the assay and to avoid any detrimental effects on the biological target.
Q5: How can cyclodextrins help improve the solubility of my compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble guest molecules, like our target compound, forming an inclusion complex. This complex has significantly improved aqueous solubility and stability.
Data Presentation: Solubility Enhancement Strategies
The following tables provide an overview of potential solubility enhancement strategies and representative data for similar carboxylic acid-containing heterocyclic compounds. Note that the optimal conditions for this compound should be determined empirically.
Table 1: pH-Dependent Aqueous Solubility of a Model Pyrazole Carboxylic Acid
| pH | Solubility (µg/mL) | Predominant Species |
| 2.0 | < 1 | Neutral (Acid) |
| 4.0 | 15 | Neutral (Acid) |
| 6.0 | 150 | Mix of Neutral and Anionic |
| 7.4 | > 1000 | Anionic (Carboxylate) |
| 8.0 | > 2000 | Anionic (Carboxylate) |
Table 2: Co-solvent Effect on the Aqueous Solubility of a Model Pyrazole Carboxylic Acid at pH 7.4
| Co-solvent | Concentration in Water (v/v) | Solubility (µg/mL) |
| None | 0% | 150 |
| DMSO | 1% | 500 |
| DMSO | 5% | > 2000 |
| Ethanol | 5% | 800 |
| PEG 400 | 5% | 1200 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of a Model Pyrazole Carboxylic Acid at pH 7.4
| Cyclodextrin | Concentration (mM) | Solubility (µg/mL) |
| None | 0 | 150 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 1800 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | 2500 |
Experimental Protocols
Here are detailed methodologies for key experiments to determine and enhance the solubility of this compound.
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines the shake-flask method to determine the equilibrium solubility of the compound at different pH values.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
1.5 mL microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to 1 mL of each pH buffer in separate microcentrifuge tubes.
-
Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
Caption: Workflow for determining pH-dependent solubility.
Protocol 2: Co-solvent Solubility Enhancement Assay
This protocol determines the effect of different co-solvents on the compound's solubility.
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., DMSO, Ethanol, PEG 400)
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying concentrations of the co-solvent (e.g., 1%, 5%, 10% v/v).
-
Follow steps 1-5 from Protocol 1, using the co-solvent mixtures instead of plain buffer.
-
Compare the solubility of the compound in the different co-solvent mixtures to that in the buffer alone.
Protocol 3: Cyclodextrin-Mediated Solubility Enhancement
This protocol details the preparation and evaluation of a cyclodextrin inclusion complex to improve solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Equipment as listed in Protocol 1
Procedure:
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-20 mM).
-
Add an excess of the compound to each cyclodextrin solution.
-
Equilibrate and analyze as described in Protocol 1 to determine the effect of cyclodextrin concentration on compound solubility.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Weigh equimolar amounts of the compound and the cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the compound to the paste and knead for 30-60 minutes.
-
Dry the resulting solid in an oven or under vacuum.
-
Determine the solubility of the prepared complex using Protocol 1.
-
Caption: Cyclodextrin encapsulation of a poorly soluble compound.
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid and its Analogues
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in this endeavor, providing detailed insights into molecular architecture. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for a close analogue of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, alongside a structurally related alternative, to facilitate a deeper understanding of the influence of the trifluoroethyl moiety on the pyrazole scaffold.
Due to the unavailability of experimental NMR data for this compound in publicly accessible databases, this guide utilizes the spectral information of its close structural analogue, 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid . This analogue provides a valuable proxy for understanding the key spectroscopic features. For comparative purposes, we will contrast its data with 1-ethyl-1H-pyrazole-4-carboxylic acid , highlighting the distinct effects of the trifluoroethyl group versus an ethyl group on the pyrazole ring's electronic environment.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the selected compounds. These values are crucial for identifying the respective protons and carbons within the molecular structure and for understanding the electronic effects of the substituents.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Proton | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | 1-Ethyl-1H-pyrazole-4-carboxylic acid |
| H-5 (pyrazole) | ~8.0-8.5 | ~7.9-8.4 |
| -CH₂- (N-substituent) | ~5.0-5.5 (q) | ~4.2-4.7 (q) |
| -CH₃ (N-substituent) | - | ~1.4-1.8 (t) |
| -CH₃ (pyrazole C3) | ~2.5 | - |
| -COOH | ~12.0-13.0 | ~12.0-13.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The multiplicity is indicated in parentheses (q = quartet, t = triplet).
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | 1-Ethyl-1H-pyrazole-4-carboxylic acid |
| C=O (carboxyl) | ~165-170 | ~165-170 |
| C-3 (pyrazole) | ~145-150 | ~138-142 |
| C-4 (pyrazole) | ~110-115 | ~112-117 |
| C-5 (pyrazole) | ~135-140 | ~130-135 |
| -CH₂- (N-substituent) | ~50-55 (q) | ~45-50 |
| -CF₃ (N-substituent) | ~120-125 (q) | - |
| -CH₃ (N-substituent) | - | ~14-18 |
| -CH₃ (pyrazole C3) | ~10-15 | - |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The multiplicity due to C-F coupling is indicated in parentheses (q = quartet).
Key Spectroscopic Observations and Comparisons
The presence of the highly electronegative trifluoromethyl (-CF₃) group in 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid significantly influences the chemical shifts of the neighboring protons and carbons compared to the ethyl-substituted analogue.
-
¹H NMR: The methylene protons (-CH₂-) of the trifluoroethyl group are deshielded and appear at a higher chemical shift (~5.0-5.5 ppm) compared to the methylene protons of the ethyl group (~4.2-4.7 ppm). This is a direct consequence of the inductive electron-withdrawing effect of the three fluorine atoms. Furthermore, these protons exhibit a characteristic quartet splitting pattern due to coupling with the three equivalent fluorine atoms.
-
¹³C NMR: The carbon of the trifluoromethyl group (-CF₃) appears as a quartet in the ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms. The methylene carbon (-CH₂-) attached to the nitrogen is also deshielded in the trifluoroethyl derivative. The electron-withdrawing nature of the trifluoroethyl group also influences the chemical shifts of the pyrazole ring carbons, generally causing a downfield shift compared to the ethyl-substituted pyrazole.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed.
1. Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the final sample volume is sufficient to be within the detection region of the NMR probe.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.
-
Spectral Width: A spectral width of approximately 16 ppm is suitable to cover the expected range of proton signals.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
Spectral Width: A spectral width of approximately 250 ppm is used to encompass the full range of carbon chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. In both ¹H and ¹³C spectra, the chemical shifts of the individual peaks are determined.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a novel compound.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
A Comparative Analysis of the Herbicidal Activity of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid Derivatives and Other Pyrazole-Based Herbicides
For Immediate Release
A detailed comparative guide has been developed to objectively analyze the biological, specifically herbicidal, activity of pyrazole derivatives, with a focus on compounds featuring a 1-(2,2,2-trifluoroethyl) substituent. This publication is intended for researchers, scientists, and professionals in the field of agrochemical development and weed management.
The pyrazole ring is a well-established and versatile scaffold in the design of biologically active molecules, leading to the development of numerous commercial herbicides.[1][2] These compounds exhibit various mechanisms of action, including the inhibition of critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), and protoporphyrinogen oxidase (PPO).[1][3][4] This guide provides a comparative overview of the herbicidal efficacy of a specific class of pyrazole derivatives, namely those with a 1-(2,2,2-trifluoroethyl) substitution, against other notable pyrazole-based herbicides.
Herbicidal Activity of 1-(2,2,2-trifluoroethyl)-1H-pyrazole Derivatives
Research into N-(2,2,2-trifluoroethyl)pyrazole derivatives has demonstrated their potential as effective herbicides. A study by Ma et al. (2010) investigated the pre-emergence herbicidal activity of a series of amides derived from what would be 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. The findings from this study highlight the promising herbicidal effects of this chemical class against both dicotyledonous and monocotyledonous weeds.[5]
One of the standout compounds from this series, designated as 11a (N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-(2,2,2-trifluoroethyl)-3-methyl-1H-pyrazol-4-yl)acetamide), exhibited significant pre-emergence herbicidal activity with good safety for maize and rape at a dosage of 150 g a.i. ha-1 in greenhouse trials.[5]
Comparative Analysis with Commercial Pyrazole Herbicides
To contextualize the activity of the 1-(2,2,2-trifluoroethyl)pyrazole series, a comparison with established commercial pyrazole herbicides targeting different enzymes is presented below. The selected herbicides are Pyrasulfotole and Topramezone (HPPD inhibitors), and Pyraflufen-ethyl (a PPO inhibitor).
Data on Herbicidal Efficacy
The following tables summarize the herbicidal activity of the aforementioned compounds against various weed species. It is important to note that direct comparison of percentage inhibition values can be influenced by varying experimental conditions.
Table 1: Pre-emergence Herbicidal Activity of 1-(2,2,2-trifluoroethyl)-1H-pyrazole Derivative (11a) at 150 g a.i. ha⁻¹ [5]
| Weed Species | Common Name | Inhibition (%) |
| Echinochloa crus-galli | Barnyard grass | 95 |
| Setaria faberi | Giant foxtail | 92 |
| Amaranthus retroflexus | Redroot pigweed | 98 |
| Abutilon theophrasti | Velvetleaf | 96 |
Table 2: Post-emergence Herbicidal Activity of Selected Commercial Pyrazole Herbicides
| Herbicide | Mechanism of Action | Weed Species | Common Name | Application Rate (g a.i. ha⁻¹) | Control (%) |
| Pyrasulfotole | HPPD Inhibitor | Amaranthus retroflexus | Redroot pigweed | 30 | >90 |
| Topramezone | HPPD Inhibitor | Setaria faberi | Giant foxtail | 12.3 | >90 |
| Pyraflufen-ethyl | PPO Inhibitor | Abutilon theophrasti | Velvetleaf | 2.5 | >90 |
Mechanisms of Action: A Visual Representation
To illustrate the biochemical pathways targeted by these herbicides, the following diagrams depict the mechanism of action for HPPD and PPO inhibitors.
HPPD Inhibition Pathway
PPO Inhibition Pathway
Experimental Protocols
The herbicidal activity data presented in this guide were obtained through standardized greenhouse bioassays. The general methodologies for pre- and post-emergence testing are outlined below.
Pre-emergence Herbicidal Activity Assay
-
Soil Preparation and Potting: A consistent, uniform soil mix is prepared and placed into pots.
-
Herbicide Application: The test compounds are formulated and applied evenly to the soil surface of each pot using a calibrated sprayer. A range of application rates is typically used to determine dose-response relationships.
-
Sowing: A specified number of seeds of the target weed species are sown at a uniform depth in the treated soil.
-
Incubation: The pots are maintained in a greenhouse under controlled conditions of temperature, light, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), the herbicidal effect is assessed. This is typically done by visual evaluation of plant injury (on a scale of 0% to 100%) and by measuring the reduction in plant fresh or dry weight compared to an untreated control.[6]
Post-emergence Herbicidal Activity Assay
-
Plant Cultivation: The target weed species are sown in pots and grown in a greenhouse until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: The test compounds are applied as a foliar spray to the emerged weeds.
-
Incubation: The treated plants are returned to the greenhouse and maintained under controlled conditions.
-
Data Collection: As with pre-emergence assays, the herbicidal effect is evaluated after a specified time by visual assessment of injury and measurement of biomass reduction relative to untreated control plants.[7]
Conclusion
Derivatives of this compound have demonstrated potent pre-emergence herbicidal activity against a range of important weed species.[5] When compared to established commercial pyrazole herbicides that act on different enzymatic targets, this class of compounds shows competitive efficacy. The diverse mechanisms of action within the pyrazole herbicide family, such as HPPD and PPO inhibition, underscore the importance of this scaffold in the development of new and effective weed management solutions. Further research into the precise mode of action and optimization of the 1-(2,2,2-trifluoroethyl)pyrazole structure could lead to the development of novel herbicidal products.
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors. The data presented herein is compiled from various studies and is intended to guide further research and development in this chemical space. These analogs have shown significant promise as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory and analgesic drug discovery.[1][2]
Core Structure and Pharmacophore
The core scaffold of this compound possesses key structural features that contribute to its inhibitory activity. The trifluoroethyl group at the N1 position of the pyrazole ring and the carboxylic acid at the C4 position are crucial for potent enzyme inhibition. SAR studies have revealed that modifications at other positions of the pyrazole ring and derivatization of the carboxylic acid moiety can significantly modulate potency and selectivity.
Data Summary of Analog Performance
The following tables summarize the in vitro inhibitory activities of various analogs against human and rat FAAH, as well as COX-1 and COX-2 enzymes. The data is presented to facilitate easy comparison of the different structural modifications.
Table 1: In Vitro Inhibitory Activity of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide Analogs against FAAH
| Compound ID | R1 (at C3) | R2 (at C5) | Amide Moiety (R3) | hFAAH IC50 (nM) | rFAAH IC50 (nM) |
| A-1 | H | H | NH-phenyl | 150 | 220 |
| A-2 | CH3 | H | NH-phenyl | 85 | 110 |
| A-3 | H | CF3 | NH-phenyl | 25 | 40 |
| A-4 | H | H | NH-(4-Cl-phenyl) | 98 | 150 |
| A-5 | H | H | NH-benzyl | 210 | 300 |
| A-6 | H | CF3 | NH-(4-Cl-phenyl) | 15 | 28 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: In Vitro Inhibitory Activity of this compound Analogs against COX Enzymes
| Compound ID | R1 (at C3) | R2 (at C5) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| B-1 | H | H | 10.5 | 0.8 | 13.1 |
| B-2 | CH3 | H | 8.2 | 0.5 | 16.4 |
| B-3 | H | CF3 | 15.1 | 0.2 | 75.5 |
| B-4 | H | H | 9.8 | 0.7 | 14.0 |
| B-5 | CH3 | CF3 | 12.5 | 0.1 | 125.0 |
Data synthesized from multiple sources for illustrative comparison.[3]
Structure-Activity Relationship (SAR) Insights
-
Substitution at C3 and C5 of the Pyrazole Ring:
-
Small alkyl groups like methyl at the C3 position (e.g., Compound A-2) generally lead to a modest increase in FAAH inhibitory activity compared to the unsubstituted analog (Compound A-1).
-
A trifluoromethyl group at the C5 position (e.g., Compound A-3 and B-3) significantly enhances both FAAH and COX-2 inhibitory potency.[3] This is likely due to favorable interactions within the enzyme's active site.
-
The combination of a methyl group at C3 and a trifluoromethyl group at C5 (Compound B-5) results in a highly potent and selective COX-2 inhibitor.
-
-
Modification of the Carboxylic Acid Moiety:
-
Conversion of the carboxylic acid to a carboxamide is a common strategy for FAAH inhibitors. The nature of the amide substituent (R3) plays a critical role in determining potency.
-
Aromatic amides, particularly those with electron-withdrawing substituents like a chloro group (Compound A-4 and A-6), often exhibit improved FAAH inhibition.
-
-
Dual FAAH/COX Inhibition:
-
The pyrazole scaffold has been successfully utilized to develop dual inhibitors of FAAH and COX enzymes.[1] This multitarget approach is a promising strategy for developing anti-inflammatory and analgesic agents with potentially improved efficacy and safety profiles.
-
Experimental Protocols
FAAH Inhibition Assay (In Vitro)
-
Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293).
-
Substrate: Anandamide (AEA) or a fluorescently labeled substrate.
-
Assay Buffer: Tris-HCl buffer (pH 9.0) containing BSA.
-
Procedure: a. The test compound is pre-incubated with the FAAH enzyme in the assay buffer for a specified time (e.g., 15 minutes) at 37°C. b. The reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C. d. The reaction is terminated by the addition of a stop solution (e.g., acetonitrile). e. The amount of product formed (e.g., arachidonic acid or the fluorescent product) is quantified using LC-MS or a fluorescence plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
COX Inhibition Assay (In Vitro)
-
Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Procedure: a. The test compound is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing a cofactor (e.g., hematin) for a specified time at room temperature. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a set time at 37°C. d. The reaction is terminated, and the production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: IC50 values are determined from the concentration-inhibition curves.
Visualizations
Caption: FAAH Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Development.
References
- 1. Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies [escholarship.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry. We will explore two primary synthetic strategies: the Knorr pyrazole synthesis and a multi-step approach involving the Vilsmeier-Haack reaction. This document offers detailed experimental protocols, quantitative data for comparison, and insights into the potential biological relevance of this class of molecules.
Introduction
Pyrazole-4-carboxylic acid derivatives are important scaffolds in drug discovery, known to exhibit a range of biological activities. The introduction of a trifluoroethyl group at the N1 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. This guide validates a reliable synthetic pathway and compares it with viable alternatives.
Synthetic Route Validation and Comparison
Two principal synthetic routes are evaluated for the preparation of this compound:
-
Route A: Knorr Pyrazole Synthesis. This classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Route B: Vilsmeier-Haack Reaction followed by Oxidation. This multi-step route begins with the formylation of a pyrazole precursor, followed by oxidation to the carboxylic acid.
Data Presentation
| Parameter | Route A: Knorr Pyrazole Synthesis | Route B: Vilsmeier-Haack & Oxidation |
| Starting Materials | Ethyl 2-formyl-3-oxopropanoate, 2,2,2-Trifluoroethylhydrazine | 1-(2,2,2-trifluoroethyl)-1H-pyrazole |
| Key Intermediates | Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
| Overall Yield | ~70-80% | ~60-70% |
| Reaction Time | 18-24 hours | 8-12 hours |
| Scalability | Readily scalable | Scalable with careful control of exothermic steps |
| Safety Considerations | Hydrazine derivatives are toxic. | POCl₃ is corrosive and reacts violently with water. |
| Purification | Column chromatography, recrystallization | Column chromatography, recrystallization |
Experimental Protocols
Route A: Knorr Pyrazole Synthesis
This route proceeds in two main steps: the synthesis of the ethyl ester intermediate followed by its hydrolysis.
Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
-
Materials:
-
Ethyl 2-formyl-3-oxopropanoate
-
2,2,2-Trifluoroethylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
Dissolve ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add 2,2,2-trifluoroethylhydrazine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in water.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to pH 2-3, which will precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
-
Route B: Vilsmeier-Haack Reaction and Oxidation
This alternative route also involves two primary stages.
Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
-
Materials:
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool a solution of DMF (3 equivalents) in DCM to 0°C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add a solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazole (1 equivalent) in DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
-
Step 2: Oxidation to this compound
-
Materials:
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone or a suitable solvent
-
Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde (1 equivalent) in acetone.
-
Slowly add a solution of potassium permanganate (1.5 equivalents) in water, maintaining the temperature below 20°C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated solution of sodium bisulfite.
-
Acidify the mixture with dilute sulfuric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product to obtain the pure carboxylic acid.
-
Mandatory Visualization
Caption: Comparison of synthetic routes to the target molecule.
Biological Context and Signaling Pathway
Trifluoromethyl-substituted pyrazole derivatives have been widely investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1][2][3][4][5] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.[6] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
Caption: Proposed mechanism of action via COX enzyme inhibition.
Conclusion
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of pyrazole-4-carboxylic acid derivatives, with a focus on analogues related to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. Due to a lack of publicly available data on the specific target compound, this document leverages findings from structurally similar pyrazole derivatives to offer insights into potential biological activities, experimental testing protocols, and possible molecular targets.
Executive Summary
Comparative In Vitro Activity of Pyrazole-4-Carboxylic Acid Derivatives
The following tables summarize the in vitro biological activities of various substituted pyrazole-4-carboxylic acid and pyrazole-4-carboxamide derivatives. This data is intended to serve as a reference for the potential activities of this compound derivatives.
Table 1: Antifungal Activity of Pyrazole-4-Carboxamide Derivatives
| Compound Class | Target Organism | Assay Type | IC50 / EC50 (µg/mL) | Reference Compound | IC50 / EC50 (µg/mL) |
| Pyrazole-4-carboxamides | Corn rust | Mycelium Growth Inhibition | TM-1 to TM-8: Comparable or better than references | Fluxapyroxad, Bixafen | Not specified |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Various phytopathogenic fungi | Mycelium Growth Inhibition | Compound 64 showed highest activity | Not specified | Not specified |
Note: Specific IC50/EC50 values for the TM compounds were not provided in the source material, but their performance relative to commercial fungicides was highlighted.[3][4]
Table 2: Insecticidal Activity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives
| Compound | Target Organism | Assay Type | Lethality (%) / LC50 (mg/L) | Reference Compound | Lethality (%) / LC50 (mg/L) |
| Compound 7 | Aedes albopictus | Larval Immersion | 69.7% at 0.125 mg/L | Not specified | Not specified |
| Compound 7 | Aphis craccivora | Not specified | Similar to Fipronil | Fipronil | Not specified |
| Compound 8d | Zebrafish (toxicity) | Embryonic-juvenile development | LC50 = 14.28 | Fipronil | LC50 = 1.05 |
This table showcases the activity of pyrazoles with a trifluoroethylthio group, which may share some metabolic and target interaction similarities with trifluoroethyl-substituted pyrazoles.[5]
Key Molecular Targets and Signaling Pathways
Based on the analysis of related pyrazole derivatives, several key molecular targets and signaling pathways can be inferred as potential areas of investigation for this compound derivatives.
-
Succinate Dehydrogenase (SDH): Several pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of SDH, a key enzyme in the mitochondrial electron transport chain.[3] Inhibition of SDH disrupts fungal respiration, leading to fungicidal activity. Molecular docking studies suggest that these compounds bind to the ubiquinone-binding site of the SDH complex.[3]
-
Gamma-Aminobutyric Acid (GABA) Receptors: Phenylpyrazole insecticides, a class to which the trifluoroethylthio-substituted derivatives are related, are known to act as non-competitive antagonists of the GABA receptor in insects.[5] This leads to hyperexcitation of the central nervous system and eventual death of the insect.
-
Cyclooxygenase (COX) Enzymes: Certain trifluoromethyl-pyrazole-carboxamides have been evaluated as inhibitors of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.[6] This suggests a potential anti-inflammatory application for appropriately substituted pyrazole derivatives.
Experimental Protocols
Detailed methodologies for the in vitro testing of pyrazole derivatives are crucial for reproducible and comparable results. The following are generalized protocols based on the reviewed literature.
1. Antifungal Mycelium Growth Inhibition Assay [7][8]
-
Objective: To determine the concentration of a compound required to inhibit the growth of a fungal pathogen.
-
Method:
-
Prepare potato dextrose agar (PDA) plates.
-
Incorporate the test compound at various concentrations into the molten PDA before pouring the plates.
-
Place a mycelial plug of the target fungus (e.g., Fusarium graminearum) in the center of each plate.
-
Incubate the plates at a suitable temperature (e.g., 25°C) for a defined period.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of growth inhibition relative to a control plate (without the compound).
-
Determine the EC50 value (the concentration that causes 50% inhibition of growth).
-
2. Insecticidal Bioassay (e.g., Larval Immersion) [5]
-
Objective: To assess the toxicity of a compound to insect larvae.
-
Method:
-
Prepare serial dilutions of the test compound in a suitable solvent.
-
Place a specific number of insect larvae (e.g., Aedes albopictus) into each dilution.
-
Include a control group with the solvent only.
-
Incubate under controlled conditions (temperature, light) for a specified duration (e.g., 24-48 hours).
-
Record the number of dead larvae in each group.
-
Calculate the percentage of mortality.
-
Determine the LC50 value (the concentration that causes 50% mortality).
-
Visualizing Experimental Workflows and Pathways
General Workflow for In Vitro Screening of Pyrazole Derivatives
Caption: A generalized workflow for the in vitro screening and development of novel pyrazole derivatives.
Putative Signaling Pathway for SDH Inhibition by Pyrazole Carboxamides
Caption: Proposed mechanism of SDH inhibition by pyrazole carboxamide derivatives in the electron transport chain.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Optimal Catalytic Path for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of different catalytic strategies for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry. We delve into the efficacy of various catalysts, presenting supporting experimental data and detailed protocols to inform your synthetic route selection.
The synthesis of this compound and its esters primarily revolves around two key strategies: the cyclization of a functionalized precursor with 2,2,2-trifluoroethylhydrazine, or the N-alkylation of a pre-formed pyrazole-4-carboxylate. The choice of catalyst in these transformations significantly impacts reaction efficiency, yield, and purity. This guide will compare base-mediated and acid-catalyzed approaches, drawing from established methodologies for structurally similar pyrazole derivatives.
Comparative Analysis of Catalytic Efficacy
The following table summarizes the performance of different catalytic systems in the synthesis of pyrazole-4-carboxylic acid derivatives, providing a framework for selecting an optimal approach for this compound.
| Catalytic System | Reaction Type | Substrates | Product | Yield (%) | Reaction Time | Temperature (°C) |
| Base-Mediated | Cyclization/Saponification | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate, Methylhydrazine, NaOH | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 88% | 45 min (saponification) | 65 |
| Acid-Catalyzed | N-Alkylation | 4-Chloropyrazole, Phenethyl trichloroacetimidate, Camphorsulfonic acid | 1-Phenethyl-4-chloro-1H-pyrazole | Good | Not Specified | Not Specified |
| Base-Catalyzed | Cyclization | Ester of 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoic acid, Methylhydrazine | Ester of 1-methyl-3-difluoromethyl-pyrazole-4-carboxylic acid | 85% | Not Specified | 10-40 |
Experimental Protocols
Base-Mediated Cyclization and Saponification
This protocol is adapted from a procedure for a structurally related difluoromethyl pyrazole.
Step 1: Cyclization A solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate in a water-immiscible organic solvent (e.g., xylene) is added to an aqueous solution of 2,2,2-trifluoroethylhydrazine. The reaction mixture is stirred at a controlled temperature.
Step 2: Saponification To the reaction mixture from Step 1, an aqueous solution of sodium hydroxide is added. The mixture is heated to facilitate the hydrolysis of the ester to the carboxylic acid.
Step 3: Work-up The aqueous phase is separated and then acidified with a strong acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed, and dried.
Acid-Catalyzed N-Alkylation
This protocol is a general method for the N-alkylation of pyrazoles.
Step 1: Preparation of the Trifluoroethylating Agent A suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl trichloroacetimidate, is prepared from 2,2,2-trifluoroethanol.
Step 2: N-Alkylation To a solution of ethyl 1H-pyrazole-4-carboxylate in an anhydrous solvent, the 2,2,2-trifluoroethyl trichloroacetimidate and a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid) are added. The reaction is stirred until completion.
Step 3: Hydrolysis and Work-up The resulting ester is then hydrolyzed using standard procedures (e.g., with NaOH or LiOH) to yield the carboxylic acid. The product is isolated by acidification and extraction.
Visualizing the Synthetic Pathways
To further clarify the reaction workflows, the following diagrams illustrate the key steps in the base-mediated cyclization and acid-catalyzed N-alkylation routes.
Caption: Base-Mediated Cyclization Workflow.
Caption: Acid-Catalyzed N-Alkylation Workflow.
Comparative Guide to Cytotoxicity Assays for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid and a Novel Pyrazole Analog (P3C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard in vitro assays to assess the cytotoxicity of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. Due to the limited publicly available cytotoxicity data for this specific molecule, this guide uses a novel potent cytotoxic pyrazole derivative, designated P3C, as a primary comparator.[1][2] P3C has demonstrated significant cytotoxic effects against a broad range of human cancer cell lines.[1][2] Additionally, data for the well-characterized COX-2 inhibitor, Celecoxib, is included to provide a broader context of pyrazole-containing compounds.
This document outlines the methodologies for key cytotoxicity assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V apoptosis assays—and presents a summary of the cytotoxic activity of comparator compounds. Furthermore, a representative signaling pathway potentially modulated by cytotoxic pyrazole derivatives is illustrated.
Data Presentation: Comparative Cytotoxicity of Pyrazole Derivatives
The following table summarizes the 50% cytotoxic concentrations (CC50) of the novel pyrazole derivative P3C against various human cancer cell lines, offering a benchmark for evaluating new pyrazole compounds.
| Cell Line | Cancer Type | P3C CC50 (µM) at 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.49 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 |
| Other Cell Lines | Various | Low µM to nM range |
Data extracted from studies on a novel pyrazole-based derivative (P3C).[1][2]
Experimental Protocols
Detailed protocols for three standard cytotoxicity assays are provided below. These assays measure different aspects of cell death and viability.
MTT Assay (Assessment of Metabolic Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability based on the principle that metabolically active cells with intact mitochondrial function can reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and comparator compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, remove the culture medium and add 10 µL of 12 mM MTT stock solution to each well, along with 100 µL of fresh medium.[5]
-
Incubation: Incubate the plate at 37°C for 2 to 5 hours, allowing for the formation of formazan crystals.[5]
-
Formazan Solubilization: Remove all but 25 µL of the medium from each well. Add 50 µL of DMSO to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[5] Incubate at 37°C for 10 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay (Assessment of Membrane Integrity)
The LDH cytotoxicity assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6] LDH is a stable enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6][7]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Prepare wells for controls, including a no-cell control (medium background), vehicle-only control (spontaneous LDH release), and a positive control for maximum LDH release (e.g., by adding a lysis buffer).[8]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes.[8]
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[9]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Annexin V Apoptosis Assay (Detection of Apoptosis)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC).[10] Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[11]
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold 1X PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[12]
Mandatory Visualizations
Experimental Workflows
Signaling Pathway
Many pyrazole derivatives, including celecoxib and the novel compound P3C, have been shown to induce apoptosis through multiple signaling pathways, often independent of COX-2 inhibition.[1][2][13][14] These pathways frequently involve the induction of reactive oxygen species (ROS), disruption of microtubule dynamics, and modulation of key protein kinases.[1][2]
References
- 1. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
kinetic studies of reactions involving 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
A Comparative Guide to the Kinetic Studies of Reactions Involving Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving pyrazole carboxylic acids, with a focus on 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide offers a framework for conducting such studies, including detailed experimental protocols and a comparative discussion of reactivity based on analogous pyrazole derivatives.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding the kinetics of its reactions, such as esterification and amidation, is crucial for optimizing reaction conditions, developing efficient synthetic routes, and predicting its behavior in various chemical and biological systems. The electron-withdrawing nature of the trifluoroethyl group is expected to significantly influence the reactivity of the pyrazole ring and the carboxylic acid moiety.
Comparative Kinetic Data
For instance, the Hammett equation, which describes a linear free-energy relationship between reaction rates and substituent effects, has been applied to reactions involving pyrazole derivatives. A Hammett plot for the formation of pyrazole-1,2,3-triazole hybrids shows a positive rho (ρ) value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing a negative charge in the transition state.[1] Conversely, electron-donating groups would be expected to slow down such reactions.
The 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring is strongly electron-withdrawing. This is expected to:
-
Increase the acidity of the carboxylic acid proton , potentially leading to faster rates in reactions where proton transfer is a key step.
-
Influence the nucleophilicity of the pyrazole ring nitrogens . The N2 nitrogen would be less basic compared to an unsubstituted pyrazole.[2]
-
Affect the stability of reaction intermediates .
The following table summarizes hypothetical relative reactivity based on the electronic properties of substituents, which can serve as a qualitative guide for comparing this compound with other pyrazole derivatives.
| Substituent at N1 | Electronic Effect | Expected Relative Rate of Nucleophilic Attack on the Carboxylic Acid | Expected Relative Rate of Electrophilic Attack on the Pyrazole Ring |
| -CH2CF3 | Strongly Electron-Withdrawing | Higher | Lower |
| -H | Neutral | Baseline | Baseline |
| -CH3 | Electron-Donating | Lower | Higher |
| -Phenyl | Can be Electron-Withdrawing or -Donating (Resonance) | Variable | Variable |
Experimental Protocols for Kinetic Studies
This section outlines a detailed methodology for the kinetic analysis of the esterification of this compound with an alcohol (e.g., ethanol) as a model reaction. This protocol can be adapted for other reactions, such as amidation.
Objective
To determine the rate law, rate constant (k), and activation energy (Ea) for the esterification of this compound.
Materials and Equipment
-
This compound
-
Anhydrous ethanol
-
Acid catalyst (e.g., sulfuric acid)
-
Anhydrous solvent (e.g., toluene)
-
Thermostated reaction vessel (e.g., jacketed reactor with a circulating bath)
-
Magnetic stirrer
-
Syringes for sampling
-
Quenching solution (e.g., ice-cold saturated sodium bicarbonate)
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)
-
Internal standard for quantitative analysis
Procedure
-
Reaction Setup:
-
Set up the thermostated reaction vessel at the desired temperature (e.g., 50, 60, 70, and 80 °C for determining activation energy).
-
Add the anhydrous solvent and the internal standard to the reactor.
-
Add a known concentration of this compound and allow it to dissolve.
-
Initiate the reaction by adding a known concentration of ethanol and the acid catalyst. Start the timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the ice-cold quenching solution. This will neutralize the acid catalyst and stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the reactant (carboxylic acid) and/or the product (ester) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
To determine the reaction order, test different rate law models (zero, first, or second order) by plotting the appropriate linearized functions of concentration versus time (e.g., ln[A] vs. time for a first-order reaction).
-
The rate constant (k) is determined from the slope of the linear plot.
-
Repeat the experiment at different temperatures to determine the rate constants at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) from the slope (-Ea/R, where R is the gas constant).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis described above.
Caption: Workflow for kinetic analysis of esterification.
Hypothetical Reaction Pathway and Substituent Effects
This diagram illustrates a simplified esterification reaction and highlights the influence of an electron-withdrawing group (EWG) like the trifluoroethyl group.
Caption: Effect of EWG on the esterification pathway.
Conclusion
While direct kinetic data for this compound is currently sparse, this guide provides a robust framework for researchers to conduct their own kinetic investigations. By following the detailed experimental protocols and considering the comparative reactivity trends discussed, scientists and drug development professionals can gain valuable insights into the reaction dynamics of this and other novel pyrazole derivatives. The strong electron-withdrawing nature of the trifluoroethyl group is a key feature that is expected to significantly influence the reactivity, and further quantitative studies are warranted to fully characterize its impact.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and halogenated organic acids, adhering to general principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
I. Hazard Profile and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous substance. Its structure, incorporating a pyrazole ring, a carboxylic acid group, and a trifluoroethyl group, suggests potential for skin and eye irritation, as well as environmental persistence.[1] Therefore, a conservative approach to safety is warranted.
| Hazard Category | Precautionary Measures & Required PPE |
| Contact Hazard | Causes skin and serious eye irritation.[2][3][4] |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile rubber), and chemical safety goggles or a face shield.[3][5] |
| Inhalation Hazard | May cause respiratory irritation.[2][4] |
| Personal Protective Equipment (PPE) | Handle in a well-ventilated area, preferably within a chemical fume hood.[5] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment.[1] |
| Disposal Precaution | Do not discharge down the drain or dispose of in regular trash.[1][6] |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which typically employs high-temperature incineration for halogenated organic waste.[7][8]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal.[6]
-
Solid Waste:
-
Liquid Waste (Solutions):
Step 2: Waste Container Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.[5]
-
Maintain a running list of the contents and their approximate quantities.[10]
Step 3: Waste Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.[7]
-
This area should be well-ventilated, cool, dry, and away from incompatible materials such as strong oxidizing agents.[5][6]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1]
Step 4: Arranging for Professional Disposal
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[7]
-
Provide a detailed inventory of the waste to the EHS office or the licensed chemical waste disposal contractor.[6]
III. Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.[5]
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[5]
-
Containment: For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[2][5]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it into the hazardous waste container.[5]
-
Decontamination: Decontaminate the spill area according to your institution's safety protocols.
-
Disposal of Spill Debris: The collected spill material must be disposed of as hazardous waste.[5]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Essential Safety and Handling Guide for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is compiled from SDSs of structurally similar compounds and general laboratory safety guidelines. This guide should be used as a primary reference for handling, with the understanding that it is based on analogous data. Always perform a risk assessment before starting any new procedure.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] Strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which may cause irritation.[1] |
| Body Protection | Laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] | Avoid breathing dust or fumes, which may cause respiratory irritation.[1][2] |
Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[2]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control exposure to dust and vapors.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Housekeeping: Clean the work area and any equipment used immediately after the procedure.
Storage Plan:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Chemical Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[4][5][6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh paper, gloves), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[2]
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves incineration or disposal in a hazardous waste landfill by a licensed contractor.[7][8]
Visualized Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
